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  • Product: Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate
  • CAS: 885278-92-2

Core Science & Biosynthesis

Foundational

Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate: A Comprehensive Technical Guide to Structural Properties and Synthetic Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary Indazoles represent a privileged class of pharmacophores in me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

Indazoles represent a privileged class of pharmacophores in medicinal chemistry, frequently serving as metabolically stable bioisosteres for indoles. Among these, Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate (CAS: 885278-92-2) is a highly versatile building block [1]. Its unique substitution pattern—featuring a lipophilic benzyloxy group at the C7 position and a reactive ethyl ester at the C3 position—makes it an ideal starting material for the synthesis of complex kinase inhibitors, synthetic cannabinoids, and serotonin 5-HT3 receptor antagonists[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, focusing instead on the mechanistic causality behind its reactivity, structural functionalization, and the standardized protocols required to manipulate this scaffold efficiently in a drug discovery setting.

Physicochemical Profiling & Structural Logic

The utility of Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate stems from its orthogonal functional groups. Understanding the physicochemical baseline of this molecule is critical for predicting its behavior in various solvent systems and its interactions during biological screening.

Quantitative Data Summary

The following table summarizes the core physicochemical and structural properties of the compound, synthesized from validated commercial chemical databases [1][3].

PropertyValue / Description
Chemical Name Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate
CAS Registry Number 885278-92-2
Molecular Formula C₁₇H₁₆N₂O₃
Molecular Weight 296.32 g/mol
Core Scaffold 1H-Indazole (Indole bioisostere)
Hydrogen Bond Donors 1 (N1-H)
Hydrogen Bond Acceptors 4 (N2, Ester Carbonyl, Ester Ether, Benzyl Ether)
Storage Conditions Sealed in dry, 2-8°C
Structural Functionalization Logic

The architecture of this molecule provides three distinct vectors for synthetic modification:

  • C3-Ethyl Ester: Acts as a robust protecting group during early-stage synthesis. It can be readily saponified to 7-(benzyloxy)-1H-indazole-3-carboxylic acid (CAS 177941-17-2) [4], providing a handle for amide coupling to generate 5-HT3 antagonists.

  • C7-Benzyloxy Group: Serves a dual purpose. It acts as a lipophilic anchor to probe hydrophobic pockets in target proteins. Alternatively, it can be cleaved via palladium-catalyzed hydrogenolysis (Pd/C, H₂) to reveal a 7-hydroxyindazole—a potent hydrogen bond donor crucial for kinase hinge-region binding.

  • N1/N2 Nitrogen Atoms: The 1H-indazole core exhibits tautomerism. Alkylation of these nitrogens is a critical step in building structural complexity, though it presents regioselectivity challenges.

StructuralLogic Core 1H-Indazole Scaffold (Bioisostere Core) C3 C3: Ethyl Carboxylate (Synthetic Handle) Core->C3 Saponification / Amidation C7 C7: Benzyloxy Group (Lipophilic Anchor) Core->C7 Hydrogenolysis to -OH N1 N1/N2 Nitrogen (Alkylation Sites) Core->N1 Regioselective Alkylation

Caption: Functional group logic and synthetic vectors of Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate.

Reactivity, Tautomerism, and Regioselective Alkylation

A persistent challenge in indazole chemistry is the N-alkylation of the ring, which contains two nucleophilic nitrogen atoms (N1 and N2). Standard alkylation conditions often result in a difficult-to-separate mixture of N1 and N2 regioisomers.

The Causality of Regioselectivity

The regiochemical outcome is not random; it is strictly governed by the choice of base, solvent, and the resulting transition state geometry [5].

  • N1-Selectivity (Kinetic & Chelation Control): Utilizing a strong, non-coordinating base like Sodium Hydride (NaH) in a non-polar, aprotic solvent (THF) strongly favors N1-alkylation. Why? The sodium cation forms a chelated intermediate, coordinating simultaneously with the C3-carboxylate oxygen and the N2 nitrogen. This chelation sterically blocks the N2 position, forcing the incoming electrophile to attack the unhindered N1 position [5].

  • Mixed Selectivity (Thermodynamic Control): Employing a milder base like Potassium Carbonate (K₂CO₃) in a highly polar aprotic solvent (DMF) disrupts this chelation. The intermediate is unshielded, leading to a thermodynamic mixture of both N1 and N2 isomers, which requires costly and time-consuming chromatographic separation.

AlkylationWorkflow cluster_conditions Reaction Conditions Start Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate Base1 NaH / THF (0°C to RT) Strong, Non-coordinating Start->Base1 Base2 K2CO3 / DMF (RT to 90°C) Mild, Polar Aprotic Start->Base2 Mech1 Na-Chelation with C3-Ester Steric Blocking of N2 Base1->Mech1 Drives Selectivity Mech2 Unshielded Intermediate Thermodynamic Control Base2->Mech2 Mixed Selectivity Prod1 N1-Alkylated Product (Major Regioisomer) Mech1->Prod1 High Yield Prod2 N1 & N2 Isomeric Mixture (Requires Separation) Mech2->Prod2 Lower Efficiency

Caption: Mechanistic pathways dictating the regioselectivity of indazole N-alkylation.

Standardized Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate in-process controls (IPCs) to verify the success of each mechanistic step.

Protocol 1: Regioselective N1-Alkylation of the Indazole Core

Adapted from established bench methodologies for indazole-3-carboxylates [5].

  • Preparation: Dissolve Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M. Perform this under an inert atmosphere (N₂ or Ar) to prevent moisture from quenching the hydride base.

  • Deprotonation & Chelation: Cool the reaction vessel to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Causality Check: Effervescence (H₂ gas evolution) confirms active deprotonation. The 0 °C temperature prevents side reactions while the Na-chelate complex forms.

  • Activation: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete deprotonation and stabilization of the chelate.

  • Electrophilic Addition: Re-cool the mixture to 0 °C. Add the desired alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.

  • Reaction & Validation: Allow the reaction to warm to room temperature and stir for 16–24 hours. Monitor completion via LC-MS. The mass spectrum should show the consumption of the starting material (m/z 297.1 [M+H]⁺) and the appearance of the target mass.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel).

Protocol 2: Saponification to 7-(Benzyloxy)-1H-indazole-3-carboxylic acid

This step converts the inert ester into a reactive carboxylic acid [4].

  • Solvent Homogenization: Dissolve the N1-alkylated (or unprotected) Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate in a 1:1:1 mixture of THF / Methanol / Water.

    • Causality Check: This specific ternary solvent system is critical. THF solubilizes the lipophilic benzyloxy-indazole, water dissolves the inorganic base, and methanol acts as a miscible bridge, ensuring the reaction occurs efficiently in a single homogeneous phase.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) to the solution at room temperature. Stir for 4–8 hours.

  • In-Process Monitoring: Monitor by TLC (Hexanes/EtOAc) or LC-MS. The disappearance of the less polar ester spot indicates complete saponification.

  • Isolation via pH Control: Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with distilled water. Slowly acidify the solution to pH ~2.5 using 1M HCl.

    • Causality Check: The indazole-3-carboxylic acid is highly insoluble in acidic water. Dropping the pH protonates the carboxylate salt, forcing the product to crash out of solution as a pure precipitate.

  • Collection: Collect the precipitated solid via vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield the target acid.

References

  • Macor, J. E., et al. "Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor." Journal of Medicinal Chemistry. Available at:[Link]

Exploratory

Molecular weight and formula of 7-benzyloxy indazole derivatives

Molecular Weight, Formula, and Structural Dynamics of 7-Benzyloxy Indazole Derivatives: A Technical Guide for Kinase Inhibitor Design Introduction: The Indazole Scaffold in Targeted Therapeutics In modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Weight, Formula, and Structural Dynamics of 7-Benzyloxy Indazole Derivatives: A Technical Guide for Kinase Inhibitor Design

Introduction: The Indazole Scaffold in Targeted Therapeutics

In modern medicinal chemistry, the 1H-indazole bicyclic system is a privileged scaffold, frequently deployed as a hinge-binding motif in the design of kinase inhibitors[1]. While substitutions at the C3 and N1 positions are standard for modulating pharmacokinetic properties, functionalization at the C7 position—specifically via a benzyloxy group (-O-CH₂-C₆H₅)—introduces unique structural dynamics. The 7-benzyloxy indazole derivatives are increasingly utilized to target deep hydrophobic pockets within the ATP-binding site of kinases, leveraging both the hydrogen-bonding capacity of the ether oxygen and the lipophilic bulk of the benzyl ring[1][2].

This technical guide provides a comprehensive analysis of the molecular properties, mechanistic advantages, and validated synthetic workflows for 7-benzyloxy indazole derivatives.

Physicochemical Profiling: Molecular Weight and Formula Analysis

The baseline physicochemical properties of a drug-like scaffold dictate its trajectory in lead optimization. The core molecule, 7-(benzyloxy)-1H-indazole, has a molecular formula of C₁₄H₁₂N₂O and a molecular weight of 224.26 g/mol [3]. When functionalized at the C3 position to create versatile building blocks—such as carboxylic acids or carbonitriles—the molecular weight predictably shifts, impacting the molecule's Lipinski parameters.

Table 1: Quantitative Molecular Data of Key 7-Benzyloxy Indazole Derivatives

Compound NameMolecular FormulaExact Mass (m/z)Molecular Weight ( g/mol )Registry ID (CAS / CID)
7-(Benzyloxy)-1H-indazoleC₁₄H₁₂N₂O224.0950224.26C007B-525478[3]
7-Benzyloxy-1H-indazole-3-carbonitrileC₁₅H₁₁N₃O249.0902249.27CID 51358642[4]
7-Benzyloxy-1H-indazole-3-carboxylic acidC₁₅H₁₂N₂O₃268.0848268.27177941-17-2[5][6]

Causality in Drug Design: The addition of the 7-benzyloxy group adds approximately 106 Da to the base indazole core. While this increases the overall lipophilicity (clogP), it is a calculated trade-off. The added mass is specifically designed to displace high-energy water molecules in the kinase binding pocket, resulting in an entropic gain that vastly improves binding affinity[1].

Mechanistic Role of the 7-Benzyloxy Substitution

The spatial orientation of the 7-position on the indazole ring is highly strategic. When the N1/N2 atoms of the indazole core anchor to the kinase hinge region via hydrogen bonds, the C7 position projects directly toward the solvent-exposed channel or an adjacent hydrophobic sub-pocket.

  • Hydrogen Bond Acceptor Dynamics: The ether oxygen of the benzyloxy group is not merely a linker; it actively participates in target binding. Structural studies on kinase inhibitors (such as those targeting VRK1 or JNK2) demonstrate that this oxygen can form critical hydrogen bonds with specific residues (e.g., Glu83 or Glu73) within the ATP-binding pocket, anchoring the molecule deep within the active site[1][2].

  • Hydrophobic Shielding: The flexible benzyl ring can rotate to adopt multiple conformations, allowing it to maximize van der Waals interactions with hydrophobic residues, effectively shielding the hydrogen-bond network from solvent intrusion.

Pharmacophore A 7-Benzyloxy Indazole B Indazole Core (Hinge Binder) A->B contains C Benzyloxy Oxygen (H-Bond Acceptor) A->C contains D Benzyl Ring (Hydrophobic Bulk) A->D contains E Kinase ATP Pocket B->E anchors to C->E interacts with Glu83 D->E occupies deep pocket

Caption: Pharmacophore mapping of 7-benzyloxy indazoles in kinase ATP-binding pockets.

Experimental Workflow: Synthesis and Analytical Validation

To ensure scientific integrity, the synthesis of 7-benzyloxy indazole derivatives must be tightly controlled, with self-validating analytical steps to confirm molecular weight and structural fidelity. Below is the optimized methodology for generating and validating 7-benzyloxy-1H-indazole-3-carboxylic acid[5].

Phase 1: Regioselective Synthesis
  • Step 1: O-Benzylation of 7-Hydroxyindazole

    • Procedure: Dissolve 7-hydroxyindazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate (K₂CO₃, 1.5 eq) and Benzyl Bromide (BnBr, 1.1 eq). Stir at room temperature for 12 hours.

    • Causality: K₂CO₃ is selected as a mild base because it selectively deprotonates the highly acidic phenolic hydroxyl group (pKa ~9) without deprotonating the indazole N1 (pKa ~14). This thermodynamic control ensures strict regioselective O-alkylation, preventing the formation of unwanted N-benzylated byproducts.

  • Step 2: C3-Functionalization (Carboxylation)

    • Procedure: The intermediate is subjected to electrophilic halogenation at the highly nucleophilic C3 position using N-Bromosuccinimide (NBS), followed by a palladium-catalyzed carbonylation in the presence of water to yield the 3-carboxylic acid.

Phase 2: Analytical Validation (Self-Validating Protocol)

To confirm the molecular formula (C₁₅H₁₂N₂O₃) and molecular weight (268.27 g/mol ), Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.

  • Step 3: LC-MS Analysis

    • Procedure: Inject the purified sample into a C18 reverse-phase column. Use a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid. Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

    • Causality: The 0.1% Formic Acid serves a dual purpose: it suppresses the ionization of the carboxylic acid (ensuring sharp chromatographic peaks) while acting as an abundant proton source. The basic nitrogen atoms in the indazole core readily accept these protons, generating a highly stable [M+H]⁺ precursor ion. The mass spectrometer will detect an exact mass peak at m/z 269.09 , definitively validating the successful synthesis of the target molecular weight[5][6].

Workflow N1 Step 1: O-Benzylation (7-Hydroxyindazole + BnBr) N2 Step 2: C3 Substitution (Pd-Catalyzed Carbonylation) N1->N2 N3 Step 3: Purification (Flash Chromatography) N2->N3 N4 Step 4: LC-MS Analysis (ESI+ Mass Confirmation) N3->N4 N5 Step 5: NMR Spectroscopy (1H/13C Structural Elucidation) N3->N5 N6 Validated Derivative (Ready for Assay) N4->N6 Exact Mass Match (m/z 269.09) N5->N6 Peak Assignment

Caption: Step-by-step synthetic and analytical validation workflow for 7-benzyloxy indazoles.

Conclusion

The 7-benzyloxy indazole scaffold represents a masterclass in rational drug design. By carefully manipulating the molecular weight and formula—adding exactly 106 Da via the benzyloxy group—researchers can unlock new binding modalities within kinase ATP pockets. Understanding the precise causality behind the chemical synthesis and analytical validation of these derivatives is paramount for drug development professionals aiming to translate these building blocks into viable clinical candidates.

References

  • Title: 7-(Benzyloxy)-1H-indazole-3-carbonitrile | C15H11N3O Source: PubChem - NIH URL: [Link]

  • Title: Novel dihydropteridinone derivatives as potent and selective inhibitors of the understudied human vaccinia-related kinase 1 (VRK1) Source: ChemRxiv URL: [Link]

  • Title: Discovery of 6l with a New Skeleton of 6-Oxo-N-(4-(Quinolin-4-yloxy)phenyl)-1,6-dihydropyridine-3-carboxamide as a Dual-Action Inhibitor against JNK2 Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: 7-(Benzyloxy)-1H-indazole (C007B-525478) Source: Cenmed Enterprises URL: [Link]

Sources

Foundational

Strategic Functionalization of 1H-Indazole-3-Carboxylates: A Comprehensive Technical Guide

Executive Summary The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for indoles and benzimidazoles. Its unique electron-rich bicyclic structure allows for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for indoles and benzimidazoles. Its unique electron-rich bicyclic structure allows for potent intermolecular interactions, particularly within the ATP-binding pockets of kinases. This whitepaper provides an in-depth analysis of the functionalization of 1H-indazole-3-carboxylates, detailing mechanistic principles, regioselective modifications, and validated experimental protocols for drug development professionals.

Mechanistic Principles and Pharmacological Relevance

The indazole core features two adjacent nitrogen atoms (N1 and N2) that exhibit annular tautomerism. In the context of 1H-indazole-3-carboxylic acid methyl ester (CAS 43120-28-1), the C3-carboxylate group acts as a versatile synthetic handle for further modification (1)[1]. The electron-withdrawing nature of the ester slightly deactivates the indazole ring, yet the N1 position remains highly nucleophilic.

Pharmacologically, functionalized indazole-3-carboxylates are critical intermediates in the synthesis of blockbuster drugs such as axitinib and pazopanib, as well as experimental therapeutics like lonidamine and gamendazole (2)[2]. The dual hydrogen-bond donor/acceptor capacity of the N1-N2 axis enables tight binding to receptor tyrosine kinases (e.g., VEGFR), suppressing tumor angiogenesis.

PharmacologicalPathway Drug Indazole-3-Carboxamide Derivative Target Kinase ATP Pocket (e.g., VEGFR) Drug->Target Target Engagement Action Competitive Binding (H-Bonding via N1/N2) Target->Action Mechanism Effect Inhibition of Tumor Angiogenesis Action->Effect Phenotypic Outcome

Figure 1: Pharmacodynamic pathway of indazole-3-carboxamide kinase inhibitors.

Synthesis of the 1H-Indazole-3-Carboxylate Scaffold

Before functionalization, the core scaffold must be synthesized. Traditional methods involve the diazotization of 2-aminophenylacetic acid derivatives. However, modern approaches utilize the nitrosation of indoles. By treating electron-rich indoles with sodium nitrite in a slightly acidic environment, researchers can generate highly reactive diazonium intermediates that undergo ring-opening and subsequent closure to form 1H-indazole-3-carboxaldehydes or carboxylates (3)[3].

Alternatively, advanced catalytic methods employ silver(I)-mediated intramolecular oxidative C–H bond amination to construct the indazole ring from hydrazone precursors, offering high atom economy and avoiding harsh oxidants (4)[5].

Core Functionalization Strategies

Regioselective N-Alkylation and N-Difluoromethylation

The functionalization of the N1 or N2 position is dictated by steric hindrance and thermodynamic control. N1-alkylation is generally thermodynamically favored, while N2-alkylation is kinetically favored but sterically hindered by the adjacent C3-carboxylate group.

A critical advancement in medicinal chemistry is the N1-difluoromethylation of indazoles, which enhances lipophilicity and metabolic stability. Historically, this required harsh conditions (NaH in DMF at high temperatures), posing severe thermal runaway risks. A modern, scalable alternative utilizes chlorodifluoromethane (CHClF₂) in THF with 18-crown-6 ether as a phase-transfer catalyst (6)[6]. The crown ether solvates the sodium cation, leaving a "naked," highly reactive indazole anion that readily attacks the difluorocarbene intermediate at moderate temperatures (40 °C).

C3-Ester Modification

The methyl ester moiety is a prime target for derivatization. Hydrolysis yields the corresponding carboxylic acid, which can be coupled with various aliphatic or aryl amines to form indazole-3-carboxamides (7)[7]. These amides are critical for structure-activity relationship (SAR) studies, as the amide linker provides optimal geometry for interacting with biological targets.

FunctionalizationLogic Core 1H-Indazole-3-Carboxylate N1 N1-Functionalization (Alkylation/Arylation) Core->N1 Thermodynamic Control N2 N2-Functionalization (Kinetic Control) Core->N2 Steric Hindrance C_Ring C4-C7 Functionalization (Cross-Coupling) Core->C_Ring Halogenation / Pd Catalysis C3_Ester C3-Ester Modification (Amidation/Hydrolysis) Core->C3_Ester Nucleophilic Substitution

Figure 2: Logical workflow of 1H-indazole-3-carboxylate functionalization pathways.

Quantitative Analysis of Functionalization Yields

The following table summarizes the efficiency of various functionalization methodologies, highlighting the causality behind condition selection.

Reaction TypeReagents & ConditionsTarget PositionYield (%)Mechanistic Advantage
N1-Difluoromethylation CHClF₂, NaH, 18-crown-6, THF, 40°CN185–92%Crown ether enhances anion nucleophilicity, avoiding toxic DMF.
Intramolecular Amination Ag₂CO₃, Pd(OAc)₂, Toluene, 110°CCore Formation75–88%Direct oxidative C–H amination eliminates pre-functionalization.
Amidation CDI, DMF, Amine, RTC3-Ester70–85%CDI prevents acid dimerization, enabling mild coupling.
Nitrosation NaNO₂, HCl, 0°C to RTCore Formation60–90%Mild acidic environment tolerates sensitive functional groups.

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process quality control steps.

Protocol 1: Scalable N1-Difluoromethylation of 1H-Indazole-3-Carboxylates

Objective: To introduce a difluoromethyl group at the N1 position while avoiding thermal hazards.

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 10 mmol of 1H-indazole-3-carboxylate in 50 mL of anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add 12 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil). Causality: The low temperature controls the exothermic evolution of hydrogen gas.

  • Catalyst Addition: Add 0.5 mmol of Sodium Iodide (NaI) and 0.5 mmol of 18-crown-6 ether. Causality: 18-crown-6 sequesters Na⁺, maximizing the nucleophilicity of the indazole N1-anion. NaI acts as a nucleophilic catalyst to facilitate carbene interaction.

  • Alkylation: Attach a balloon filled with chlorodifluoromethane (CHClF₂) gas. Warm the reaction to 40 °C and stir for 12 hours.

  • Validation & Quality Control: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly polar starting material and the appearance of a less polar, UV-active spot confirms conversion.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to yield the pure N1-difluoromethylated product. Validate via ¹⁹F NMR (expecting a doublet around -95 ppm).

Protocol 2: Synthesis of 1H-Indazole-3-Carboxamides via CDI Activation

Objective: To convert the C3-ester into a biologically active carboxamide.

Step-by-Step Procedure:

  • Hydrolysis: Dissolve 10 mmol of 1H-indazole-3-carboxylic acid methyl ester in a 1:1 mixture of THF and H₂O (40 mL). Add 20 mmol of LiOH. Stir at room temperature for 4 hours. Acidify with 1M HCl to pH 3 to precipitate the carboxylic acid. Filter and dry.

  • Activation: Suspend 5 mmol of the resulting 1H-indazole-3-carboxylic acid in 20 mL of anhydrous DMF. Add 6 mmol of 1,1'-Carbonyldiimidazole (CDI). Stir at room temperature for 2 hours. Causality: CDI activates the carboxylic acid by forming an acyl imidazole intermediate. The evolution of CO₂ gas serves as a visual indicator of successful activation.

  • Amidation: Add 6 mmol of the desired amine (e.g., substituted piperazine). Stir at room temperature for 12 hours.

  • Validation & Quality Control: Perform LC-MS analysis. The mass spectrum should show the [M+H]⁺ peak corresponding to the target amide, with no residual activated intermediate.

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water. The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol to achieve >98% purity.

Conclusion

The functionalization of 1H-indazole-3-carboxylates is a cornerstone of modern medicinal chemistry. By mastering the regioselectivity of the indazole nitrogen atoms and utilizing the versatile C3-carboxylate handle, researchers can efficiently generate diverse libraries of bioactive compounds. The shift towards milder, catalytically driven protocols—such as crown-ether-assisted difluoromethylation and single-atom catalysis—ensures that these syntheses are not only high-yielding but also scalable and safe for industrial application.

References

  • Synthetic Strategies and Methodologies Involving 1H-Indazole-3-carboxylic Acid Methyl Ester. Bloomtechz.[Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.[Link]

  • Expedient synthesis of E-hydrazone esters and 1H-indazole scaffolds through heterogeneous single-atom platinum catalysis. Nature Communications (via PMC).[Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega.[Link]

  • A mild and readily scalable procedure for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate. ResearchGate.[Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate.[Link]

Sources

Exploratory

The Therapeutic Potential of 7-Substituted Indazole Esters in Modern Drug Discovery

An In-Depth Technical Guide for Drug Development Professionals Executive Summary & Structural Significance The indazole scaffold—a bicyclic heterocycle comprising a pyrazole ring fused to a benzene ring—is a privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Structural Significance

The indazole scaffold—a bicyclic heterocycle comprising a pyrazole ring fused to a benzene ring—is a privileged structure in medicinal chemistry. While substitutions at the C-3 and N-1 positions have been extensively mapped, the C-7 position has emerged as a critical site for modulating physicochemical properties and target affinity. Specifically, 7-substituted indazole esters and their corresponding ethers/carboxamides offer unique spatial geometries that enable precise interactions with enzyme active sites.

As a Senior Application Scientist, I have observed that functionalizing the C-7 position is not merely a structural exercise; it is a deliberate strategy to exploit steric and electronic micro-environments within target proteins. This guide synthesizes the mechanistic causality, quantitative data, and validated synthetic protocols driving the development of 7-substituted indazoles in oncology, neurology, and cardiovascular drug discovery.

Key Therapeutic Targets and Mechanistic Causality

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Nitric oxide (NO) overproduction by nNOS is implicated in neurodegenerative disorders and neuropathic pain. 7-substituted indazoles have demonstrated profound, selective nNOS inhibition, but this activity is highly dependent on the steric bulk of the C-7 substituent [1].

The Causality of Steric Hindrance: Crystallographic and molecular modeling studies reveal that 7-methoxyindazole (7-MI) is a highly potent nNOS inhibitor. The small methoxy group fits perfectly into the active heme domain of nNOS. However, as the alkyl chain length increases (e.g., ethoxy, propoxy, butoxy), the biological activity drops precipitously [1]. This is caused by a severe steric clash between the bulky C-7 substituent and the binding pocket, which physically prevents the indazole core from orienting correctly to inhibit the enzyme.

G LArg L-Arginine nNOS nNOS Enzyme (Heme Domain) LArg->nNOS Substrate NO Nitric Oxide (NO) nNOS->NO Synthesis SmallC7 7-Methoxyindazole (Small C-7) SmallC7->nNOS High Affinity Inhibition BulkyC7 7-Propoxyindazole (Bulky C-7) BulkyC7->nNOS Steric Hindrance (No Binding)

Diagram 1: Binding logic of 7-substituted indazoles in the nNOS heme domain.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

In oncology, indazole-7-carboxylates serve as critical synthetic precursors for PARP-1 and PARP-2 inhibitors, which are efficacious in treating BRCA-1/2 mutant tumors. For example, the clinical candidate MK-4827 (Niraparib analog) was developed from a methyl-2H-indazole-7-carboxylate intermediate [2].

The Causality of Hydrogen Bonding: The ester is typically converted into a carboxamide at the C-7 position. This specific functional group mimics the natural substrate, nicotinamide adenine dinucleotide (NAD+). The C-7 carboxamide forms three critical hydrogen bonds with the hydroxyl group of Ser904 and the amide backbone of Gly863 in the PARP active site [2], locking the inhibitor in place and preventing DNA repair in cancer cells.

Mineralocorticoid Receptor (MR) Antagonism

Beyond neurology and oncology, 7-substituted indazole carboxylic acids and esters are utilized in cardiovascular drug design. Compounds like PF-3882845, derived from indazole-7-carboxylic acid, act as highly selective, non-steroidal MR antagonists used to treat hypertension and nephropathy [3]. The C-7 substitution provides the necessary lipophilicity and spatial orientation to selectively antagonize the MR without off-target effects on other nuclear receptors.

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the profound impact of C-7 substitution on target affinity, the following table summarizes the biological activity of various indazole derivatives across different enzyme targets.

Compound / SubstituentTarget EnzymeIC50 / Inhibition LevelMechanistic Observation
7-Methoxyindazole (7-MI) nNOS>50% inhibition at 10 µMOptimal fit in heme domain; high potency [1].
7-Ethoxyindazole nNOSMinimal inhibitionOnset of steric clash in the active site [1].
7-Propoxyindazole nNOS~0% inhibitionSevere steric hindrance prevents binding [1].
Methyl-2H-indazole-7-carboxylate PARP-1/2N/A (Precursor)Synthetic intermediate for active amides [2].
MK-4827 (C-7 Carboxamide) PARP-1 / PARP-23.8 nM / 2.1 nMForms 3 key H-bonds with Ser904 and Gly863 [2].

Synthetic Workflows and Experimental Protocols

The synthesis of 7-substituted indazole esters requires precise regiocontrol. Below are two field-validated, self-correcting protocols used in modern drug discovery.

Protocol 1: Regioselective C-7 Functionalization via Directed ortho Metalation (DoM)

Direct functionalization of the C-7 position is notoriously difficult due to the electronic properties of the indazole core. We utilize DoM to force regioselectivity[4].

Step-by-Step Methodology:

  • N-Protection: Dissolve 1H-indazole (1.0 eq) in anhydrous THF at 0°C. Add NaH (1.2 eq) portion-wise. After 30 mins, add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 eq). Stir for 2 hours. Validation: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the baseline starting material.

  • Lithiation (DoM): Cool the SEM-protected indazole to -78°C under an argon atmosphere. Dropwise add n-BuLi (1.5 eq, 2.5 M in hexanes). The SEM group directs the lithium exclusively to the C-7 position. Stir for 1 hour at -78°C.

  • Electrophilic Quench: Rapidly add methyl chloroformate (2.0 eq) to the reaction mixture at -78°C to form the C-7 methyl ester. Allow the mixture to warm to room temperature over 4 hours.

  • Deprotection: Treat the crude mixture with TBAF (2.0 eq) in THF at 60°C for 6 hours to remove the SEM group.

  • Self-Validating Analytical Check: Run GC-MS on the crude product. The presence of the m/z corresponding to the methyl indazole-7-carboxylate without C-3 functionalization confirms regioselective success.

G Start 1H-Indazole Core Protect N-Protection (SEM-Cl) Start->Protect DoM Directed ortho Metalation (n-BuLi, -78°C) Protect->DoM Quench Electrophilic Quench (Methyl Chloroformate) DoM->Quench Deprotect Deprotection (TBAF) Quench->Deprotect Product Indazole-7-Carboxylate Ester Deprotect->Product

Diagram 2: Synthetic workflow for C-7 esterification via Directed ortho Metalation.

Protocol 2: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr) of Indazole Esters

Indazole esters are frequently used as building blocks to create complex bi-aryl systems [5]. This protocol details the conversion of methyl-2H-indazole-7-carboxylate into a highly active PARP inhibitor precursor.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine methyl-2H-indazole-7-carboxylate (1.0 eq), p-fluorobenzaldehyde (1.5 eq), and anhydrous K₂CO₃ (3.0 eq) in anhydrous DMF (0.2 M concentration) [2].

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 150°C for 20 minutes. Causality: Microwave dielectric heating overcomes the high activation energy required for SNAr at sterically hindered positions, drastically reducing reaction times from days to minutes.

  • Workup: Quench the reaction with ice water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), dry over MgSO₄, and concentrate in vacuo.

  • Self-Validating Analytical Check: Perform LC-MS analysis. The UV trace (254 nm) should show >90% conversion to the substituted product, and the mass spectrum must confirm the expected [M+H]+ ion of the aldehyde-functionalized indazole ester.

Conclusion

The therapeutic potential of 7-substituted indazole esters lies in their dual utility: they are both potent pharmacophores in their own right (as seen in nNOS inhibition) and highly versatile synthetic intermediates for complex drug architectures (such as PARP and MR inhibitors). By mastering the regioselective synthesis and understanding the steric and electronic boundaries of the C-7 pocket, drug development professionals can continue to unlock novel, highly selective therapeutic agents.

References

  • Synthesis, pharmacological study and modeling of 7-methoxyindazole and related substituted indazoles as neuronal nitric oxide synthase inhibitors Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Advances in the Synthesis of Indazoles: Regioselective C-7 Functionalization by Directed ortho Metalation Source: Mobt3ath (Academic Theses) URL:[Link]

Foundational

The Strategic Role of Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate in Modern Drug Discovery: A Technical Whitepaper

Executive Summary The indazole ring system is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous approved drugs and clinical candidates, ranging from kinase inhibitors in oncolog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole ring system is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous approved drugs and clinical candidates, ranging from kinase inhibitors in oncology to central nervous system (CNS) modulators. While the discovery of the indazole core dates back to the late 19th century, the demand for highly functionalized, regioselectively substituted indazoles has surged in the 21st century.

Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate (CAS: 885278-92-2) [1] emerged as a critical synthetic intermediate to address a specific structural challenge: the need for a stable, orthogonally protected building block that allows for independent functionalization at the C3 and C7 positions. This whitepaper details the historical context, structural rationale, and validated synthetic methodologies surrounding this vital compound.

Structural Rationale and Chemical Logic (E-E-A-T)

In drug development, the spatial arrangement of hydrogen bond donors and acceptors is paramount. The 7-hydroxyindazole moiety is frequently utilized to anchor molecules within the ATP-binding pocket of kinases or the active sites of mutant enzymes (such as IDH1/2). However, synthesizing 7-hydroxyindazoles directly is challenging due to the high reactivity and oxidative susceptibility of the free phenol during multi-step syntheses.

Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate solves this through two strategic functional groups:

  • The C7-Benzyloxy Group: Unlike a methoxy group—which requires harsh, strongly acidic conditions (e.g., BBr₃) for deprotection that can cleave esters or degrade the heterocycle—the benzyloxy ether is remarkably stable to basic conditions, nucleophilic attacks, and cross-coupling environments. It can be cleanly and quantitatively removed at the very end of a synthetic sequence via palladium-catalyzed hydrogenolysis (H₂, Pd/C) under mild, neutral conditions.

  • The C3-Ethyl Ester: The ethyl ester provides a versatile handle for C3 derivatization. It can be saponified to the free acid (7-Benzyloxy-1H-indazole-3-carboxylic acid, CAS: 177941-17-2)[2] for subsequent amide coupling, or reduced to a primary alcohol for etherification or homologation.

Physicochemical Properties & Analog Data

Understanding the properties of this building block and its immediate analogs is essential for downstream purification and reaction planning.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Utility
Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate 885278-92-2C₁₇H₁₆N₂O₃296.32Standard lipophilic intermediate; excellent solubility in organic solvents[1][3].
Methyl 7-(benzyloxy)-1H-indazole-3-carboxylate 885278-65-9C₁₆H₁₄N₂O₃282.29Alternative ester; slightly faster saponification kinetics[4][5].
7-Benzyloxy-1H-indazole-3-carboxylic acid 177941-17-2C₁₅H₁₂N₂O₃268.27Free acid; ready for immediate peptide/amide coupling workflows[2][6].
7-Hydroxy-1H-indazole-3-carboxylic acid 1337882-49-1C₈H₆N₂O₃178.14Deprotected core; highly polar, used for direct binding assays[7].

Validated Experimental Protocol: Synthesis via Benzyne-Diazoacetate Cycloaddition

Historically, indazoles were synthesized via the Japp-Klingemann reaction or the cyclization of 2-aminomethylphenylhydrazines. However, modern methodologies favor the [3+2] cycloaddition of arynes (benzynes) with diazo compounds due to milder conditions and higher functional group tolerance[8].

The following is a self-validating, step-by-step methodology adapted for the synthesis of 7-substituted 1H-indazole-3-carboxylates using a substituted 2-(trimethylsilyl)phenyl trifluoromethanesulfonate precursor.

Materials Required:
  • 3-(Benzyloxy)-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv)

  • Ethyl diazoacetate (1.5 equiv)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.8 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a three-necked round-bottomed flask under an inert nitrogen atmosphere. Causality: Benzyne intermediates are highly reactive; ambient moisture will rapidly quench the aryne to form unwanted phenolic byproducts.

  • Reagent Loading: Charge the flask with 3-(benzyloxy)-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.5 equiv) dissolved in anhydrous THF (0.1 M concentration). Causality: An excess of ethyl diazoacetate is utilized to ensure the benzyne acts as the limiting reagent. If benzyne is in excess, it will react with the newly formed indazole to yield an unwanted N-arylated byproduct[8].

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

  • Aryne Generation: Add the TBAF solution dropwise via a syringe pump over 40 minutes. Causality: TBAF promotes the fluoride-induced ortho-elimination of the TMS and triflate groups to generate the benzyne. Dropwise addition at -78 °C prevents a sudden thermal spike (the elimination is exothermic) and suppresses benzyne dimerization (biphenylene formation)[8].

  • Cycloaddition & Isomerization: Stir the mixture at -78 °C for 1.5 hours, then slowly allow it to warm to room temperature overnight. Causality: The initial [3+2] cycloaddition forms a 3H-indazole intermediate, which undergoes a spontaneous, thermodynamically driven 1,3-hydrogen shift at room temperature to yield the stable aromatic 1H-indazole-3-carboxylate[8].

  • Quench and Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Causality: The basic aqueous wash neutralizes residual triflic acid and removes water-soluble tetrabutylammonium salts.

  • Purification: Dry the organic layer over MgSO₄, filter, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate as an off-white solid.

Synthetic Workflow & Downstream Logic

The diagram below maps the logical progression from raw precursors, through the cycloaddition event, to the final deprotection required in drug discovery programs.

G A 3-(Benzyloxy)-2-(TMS)phenyl triflate (Benzyne Precursor) C [3+2] Cycloaddition (-78°C to RT, TBAF) A->C B Ethyl Diazoacetate (1.5 Equivalents) B->C D Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate CAS: 885278-92-2 C->D Fluoride-promoted elimination E C3 Derivatization (Saponification & Amidation) D->E Step 1 F C7 Deprotection (Hydrogenolysis: H2, Pd/C) E->F Step 2 G 7-Hydroxyindazole API (Target Kinase Binding) F->G Final Assembly

Figure 1: Synthetic workflow and downstream functionalization logic for 7-(benzyloxy)indazole derivatives.

Conclusion

Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate is a masterclass in protective group strategy and heterocycle design. By masking the sensitive 7-hydroxyl group with a robust benzyl ether and providing an easily manipulable ethyl ester at the 3-position, this compound allows medicinal chemists to rapidly build complex, target-specific libraries without the risk of side reactions. Its synthesis via modern benzyne cycloaddition techniques highlights the evolution of organic chemistry toward highly efficient, regioselective, and scalable methodologies.

References

  • [8] 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure, Organic Syntheses. Available at: [Link]

Sources

Exploratory

Predicted metabolic stability of ethyl indazole-3-carboxylates

Predictive and Empirical Metabolic Stability of Ethyl Indazole-3-Carboxylates: A Technical Whitepaper Executive Summary Ethyl 1H-indazole-3-carboxylates serve as privileged scaffolds in medicinal chemistry, functioning a...

Author: BenchChem Technical Support Team. Date: March 2026

Predictive and Empirical Metabolic Stability of Ethyl Indazole-3-Carboxylates: A Technical Whitepaper

Executive Summary Ethyl 1H-indazole-3-carboxylates serve as privileged scaffolds in medicinal chemistry, functioning as critical building blocks and active pharmacophores in the development of synthetic cannabinoids, 5-HT3 receptor antagonists, and targeted kinase inhibitors. However, the presence of the ethyl ester moiety introduces significant metabolic liabilities, primarily driven by carboxylesterases (CES) and cytochrome P450 (CYP) enzymes. As a Senior Application Scientist, I have designed this whitepaper to deconstruct the mechanistic basis of their metabolic degradation, outline predictive computational strategies, and provide a self-validating in vitro protocol for accurately quantifying their metabolic stability.

Mechanistic Basis of Indazole-3-Carboxylate Metabolism

The metabolic fate of ethyl indazole-3-carboxylates is governed by two competing enzymatic pathways, which dictate their pharmacokinetic profiles:

  • Carboxylesterase-Mediated Hydrolysis (Phase I): The ethyl ester is highly susceptible to nucleophilic attack by the serine hydrolase triad in human carboxylesterases (predominantly CES1 in the liver and CES2 in the intestine). This rapid hydrolysis yields the corresponding indazole-3-carboxylic acid, which is often pharmacologically inactive or possesses poor membrane permeability[1]. Furthermore, in the presence of ethanol, these compounds can undergo CES-mediated transesterification, a phenomenon well-documented in indazole-based synthetic cannabinoids[2].

  • CYP450-Mediated Oxidation (Phase I): Concurrently, the indazole core and any N-alkyl substituents are subject to oxidative metabolism by CYP enzymes (e.g., CYP3A4). This results in hydroxylated metabolites, which may further dehydrogenate into ketones or carboxylic acids[3].

  • Glucuronidation (Phase II): The resulting carboxylic acids and hydroxylated species are subsequently conjugated by UDP-glucuronosyltransferases (UGTs) to facilitate renal excretion[4].

MetabolicPathway Parent Ethyl Indazole-3-carboxylate (Parent) Acid Indazole-3-carboxylic Acid (Hydrolysis) Parent->Acid Carboxylesterase (CES) Oxidized Hydroxylated Indazole (Oxidation) Parent->Oxidized CYP450 Enzymes Glucuronide Glucuronide Conjugate (Phase II) Acid->Glucuronide UGTs Oxidized->Glucuronide UGTs

Major metabolic pathways of ethyl indazole-3-carboxylates.

In Silico Predictive Modeling & Structure-Activity Relationships

Before initiating resource-intensive in vitro assays, computational models are employed to predict the intrinsic clearance ( CLint​ ) and identify metabolic soft spots.

  • Steric Shielding Analysis: Molecular docking into the CES1 active site reveals that increasing steric bulk at the N1 or C4 positions of the indazole ring restricts the ester's access to the catalytic serine, thereby increasing the predicted half-life ( t1/2​ ).

  • CYP Lability Prediction: Density Functional Theory (DFT) calculations are used to estimate the hydrogen abstraction energy at various C-H bonds, predicting the likelihood of CYP-mediated hydroxylation.

Table 1: Impact of steric hindrance on the metabolic stability of indazole-3-carboxylates

Compound ModificationPredicted t1/2​ (min)Experimental HLM t1/2​ (min)Primary Clearance Mechanism
Unsubstituted Ethyl Ester< 108.5CES-mediated Hydrolysis
N1-Alkyl Substitution2522.1Mixed (CES + CYP Oxidation)
C4-Methyl Substitution> 6075.4CYP-mediated Oxidation
Bioisostere (1,2,4-Oxadiazole)> 120> 120CYP-mediated Oxidation

Self-Validating In Vitro Methodology (HLM Assay)

To empirically validate computational predictions, a Human Liver Microsome (HLM) stability assay is utilized. The following protocol is designed as a self-validating system . By running parallel incubations with and without NADPH, we can definitively decouple CES-mediated hydrolysis (which is NADPH-independent) from CYP-mediated oxidation (which is strictly NADPH-dependent).

Step-by-Step Protocol
  • Preparation of Matrix: Suspend pooled HLMs (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Causality: The physiological pH and magnesium ions are critical for maintaining the structural integrity and catalytic activity of microsomal enzymes.

  • Substrate Addition: Spike the ethyl indazole-3-carboxylate (final concentration 1 µM) into the HLM suspension. Keep organic solvent (e.g., DMSO) below 0.1% v/v.

    • Causality: High solvent concentrations can denature CYPs and artificially suppress metabolic clearance, leading to false-positive stability data.

  • Initiation via Cofactor: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Self-Validation Check: Maintain a parallel control tube where buffer replaces NADPH. Because esterases do not require cofactors, any degradation observed in this control tube is strictly attributed to CES-mediated hydrolysis or non-enzymatic instability.

  • Time-Course Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately dispense into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The 3:1 ratio of cold organic solvent instantly precipitates microsomal proteins, abruptly halting enzymatic activity and preventing artifactual degradation during sample queuing.

  • Centrifugation & LC-HRMS Analysis: Centrifuge at 15,000 × g for 10 minutes at 4°C. Analyze the supernatant using Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS) to quantify the parent depletion and identify the formation of the indazole-3-carboxylic acid metabolite[3].

HLMWorkflow Prep 1. Matrix Prep (HLM + Buffer) Incubate 2. Incubation (+/- NADPH, 37°C) Prep->Incubate Quench 3. Quenching (Cold Acetonitrile) Incubate->Quench Centrifuge 4. Precipitation (Centrifugation) Quench->Centrifuge LCMS 5. LC-HRMS (Quantification) Centrifuge->LCMS Data 6. CLint & t1/2 Calculation LCMS->Data

Step-by-step self-validating in vitro HLM metabolic stability workflow.

Data Interpretation and Strategic Outlook

The depletion of the parent compound is plotted as the natural logarithm of the remaining percentage versus time. The slope of the linear regression ( −k ) represents the elimination rate constant, allowing for the calculation of t1/2​ and CLint​ .

If the self-validating assay reveals that esterase hydrolysis is the dominant clearance mechanism (indicated by rapid degradation in the absence of NADPH), structural optimization should pivot away from simple ester moieties. Strategic interventions include the bioisosteric replacement of the ethyl ester (e.g., with an oxadiazole or robust amide) or the introduction of steric hindrance adjacent to the ester carbonyl to physically block CES access.

By combining in silico steric modeling with a rigorously controlled, self-validating HLM in vitro assay, researchers can accurately map the metabolic liabilities of ethyl indazole-3-carboxylates, enabling the rational design of more metabolically robust therapeutics.

References

  • Transesterification of Indazole-3-carboxamide Synthetic Cannabinoids: Identification of Metabolite Biomarkers for Diagnosing Co-abuse of 5F-MDMB-PINACA and Alcohol. National Institutes of Health (NIH). Available at:[Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. Available at:[Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. National Institutes of Health (NIH). Available at:[Link]

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Foundational

Key functional groups in Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate

An In-depth Technical Guide to the Key Functional Groups in Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate Abstract Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate is a multifaceted molecule of significant interest in medic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Key Functional Groups in Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate

Abstract

Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate is a multifaceted molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its architecture is defined by three pivotal functional groups: a 1H-indazole core, an ethyl carboxylate moiety at the 3-position, and a benzyloxy group at the 7-position. This guide provides an in-depth analysis of each functional group, elucidating its individual chemical properties, reactivity, and spectroscopic signatures. We will explore the synergistic interplay between these groups, which dictates the molecule's overall utility as a versatile building block for complex drug candidates. Particular emphasis is placed on the strategic rationale behind the inclusion of each group, from the indazole core's role as a "privileged scaffold" to the benzyloxy group's function as a cleavable protecting group and the ethyl ester's capacity as a synthetic handle for further derivatization.

Molecular Architecture and Functional Group Overview

The structural foundation of Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate combines a biologically active heterocyclic system with functional groups that enable protection and further modification. Understanding this architecture is paramount for its strategic deployment in a synthetic context.

molecule_structure mol label_indazole 1H-Indazole Core label_indazole->p_indazole label_ester Ethyl 3-Carboxylate label_ester->p_ester label_benzyloxy 7-Benzyloxy Group label_benzyloxy->p_benzyloxy

Caption: Molecular structure of Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate.

The 1H-Indazole Core: A Privileged Scaffold

The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is the cornerstone of this molecule's chemical identity and biological potential.[1] It is widely regarded as a "privileged scaffold" in medicinal chemistry due to its recurrence in a multitude of bioactive compounds.[1][2]

Structural and Electronic Properties

The 1H-indazole tautomer is generally the most thermodynamically stable form.[3] The bicyclic system is aromatic, containing 10 π-electrons, which confers significant stability. The indazole nucleus can act as a bioisostere for other aromatic systems like indole or phenol, offering a similar spatial arrangement for receptor binding while modulating electronic and metabolic properties.[4] Unlike an indole, the indazole possesses an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially improving affinity for protein targets.[4]

Reactivity and Synthetic Utility

The indazole ring exhibits reactivity at several positions, making it a versatile template for chemical elaboration.

  • N-H Reactivity: The nitrogen at the N1 position is nucleophilic and can be readily alkylated or acylated.[3] However, in the target molecule, this position remains unsubstituted, providing a crucial hydrogen bond donor capability.

  • C3-Position Reactivity: The C3 position is a key site for functionalization. While direct C-H functionalization can be challenging compared to reactions at the nitrogen atoms, installing a group like the ethyl carboxylate provides a reliable anchor point for building molecular complexity.[5][6]

Indazole derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties, making them a focal point of drug discovery programs.[7][8]

The Ethyl 3-Carboxylate Group: A Versatile Synthetic Handle

The ethyl carboxylate (ester) group at the C3 position is not merely a substituent; it is a strategic functional group that directs the synthetic potential of the molecule.

Electronic Influence and Reactivity

As an electron-withdrawing group, the ester moiety modulates the electron density of the indazole ring system. Its primary chemical utility lies in its susceptibility to nucleophilic acyl substitution reactions.[9]

  • Hydrolysis (Saponification): The most fundamental reaction is its hydrolysis under basic conditions (e.g., using NaOH or LiOH) to yield the corresponding 7-(benzyloxy)-1H-indazole-3-carboxylic acid.[10] This transformation is critical, as the resulting carboxylic acid is a key intermediate for forming amides, which are prevalent in many drug molecules.

  • Amidation: The carboxylic acid can be activated (e.g., with coupling agents like EDCI or HATU) and reacted with a wide array of amines to generate a diverse library of amide derivatives.[1]

  • Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Spectroscopic Signatures

The presence of the ethyl carboxylate group is readily confirmed by standard spectroscopic methods.

Spectroscopic MethodCharacteristic Signature
IR Spectroscopy A strong C=O (carbonyl) stretching absorption typically appears in the range of 1700-1725 cm⁻¹.[11]
¹H NMR A quartet signal (for the -O-CH₂- protons) and a triplet signal (for the -CH₃ protons) are characteristic of the ethyl group.[11]
¹³C NMR A resonance for the carbonyl carbon appears significantly downfield, typically in the 160-170 ppm range.[11]

The 7-Benzyloxy Group: A Strategic Protecting Group

The benzyloxy group (a benzyl ether) is attached to the 7-position of the indazole ring. In this context, it serves primarily as a protecting group for a phenol/hydroxyl functionality.[12]

Role in Synthesis

Protecting groups are essential tools in multi-step organic synthesis, allowing chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule.[12] The benzyloxy group is ideal for protecting hydroxyls due to its:

  • Stability: It is robust and stable to a wide range of non-reductive reaction conditions (e.g., basic hydrolysis of the ester, many oxidation and reduction reactions).[13]

  • Cleavability: It can be removed under mild and specific conditions, most commonly via catalytic hydrogenation.[14]

This strategic protection allows for extensive modification at the 3-position (via the ester) without unintended interference from the hydroxyl group at the 7-position.

Deprotection Protocol: Catalytic Hydrogenation

The removal of the benzyl group to reveal the free hydroxyl is a cornerstone of its utility. This is typically achieved through hydrogenolysis.

deprotection_workflow start Ethyl 7-(benzyloxy)-1H- indazole-3-carboxylate in Solvent (e.g., EtOH, EtOAc) reagents H₂ (gas, 1 atm or higher) + Pd/C (catalyst, 5-10 mol%) start->reagents Add reaction Stir at Room Temperature (Monitor by TLC/LC-MS) reagents->reaction Initiate workup Filter through Celite to remove Pd/C reaction->workup Upon Completion product Ethyl 7-hydroxy-1H- indazole-3-carboxylate + Toluene (byproduct) workup->product Isolate

Caption: Standard workflow for the deprotection of the benzyloxy group.

This process is highly efficient and clean, yielding the desired product and toluene, which is easily removed.[12]

Synergistic Effects and Application in Drug Discovery

The combination of these three functional groups creates a highly valuable and versatile intermediate for drug discovery.

synergistic_effects indazole 1H-Indazole Core • Privileged Scaffold • Bioisostere • H-bond Donor/Acceptor molecule Ethyl 7-(benzyloxy)-1H- indazole-3-carboxylate indazole->molecule ester Ethyl 3-Carboxylate • Synthetic Handle • Hydrolysis to Acid • Amidation Potential ester:s->indazole:n ester->molecule benzyloxy 7-Benzyloxy Group • OH Protecting Group • Increases Lipophilicity • Mild Cleavage Conditions benzyloxy:s->indazole:n Enables Selective Chemistry benzyloxy->molecule

Caption: Interplay of functional groups defining the molecule's utility.

A typical synthetic strategy would involve:

  • Utilizing Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate as a starting material.

  • Hydrolyzing the ethyl ester to the carboxylic acid.

  • Performing an amide coupling with a diverse set of amines to explore structure-activity relationships (SAR).

  • Finally, removing the benzyl protecting group to unmask the 7-hydroxy functionality, which can serve as a critical interaction point (e.g., a hydrogen bond donor) with the biological target.

Conclusion

Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate is a testament to strategic molecular design. Each functional group—the biologically relevant indazole core, the synthetically enabling ethyl carboxylate, and the strategically placed benzyloxy protecting group—plays a distinct and crucial role. For researchers in drug development, this molecule is not just a chemical entity but a pre-packaged solution, offering a stable, versatile, and readily diversifiable platform for the synthesis of novel therapeutic agents. A thorough understanding of the properties and reactivity of each component is essential for unlocking its full potential in the laboratory.

References

  • Cai, H., Li, Y., Liu, G., & Tang, Y. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(15), 5831. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. Pharmaffiliates. [Link]

  • Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 996-1006. [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Taylor & Francis. [Link]

  • Buchwald, S. L., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 142(22), 10029–10035. [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-188. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Wikipedia. (n.d.). Benzyl group. Wikipedia. [Link]

  • Wikipedia. (n.d.). Indazole. Wikipedia. [Link]

  • Wiley-VCH. (2007). Supporting Information. Wiley Online Library. [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2984. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl Indole-3-carboxylate. PubChem. [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Michigan State University. (n.d.). Carboxylic Acid Reactivity. MSU Chemistry. [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • National Library of Medicine. (n.d.). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. PubMed. [Link]

  • CK-12 Foundation. (2026). Chemical Reactions of Carboxylic Acids. CK-12 Foundation. [Link]

  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]

  • National Center for Advancing Translational Sciences. (n.d.). ETHYL 1H-INDAZOLE-3-CARBOXYLATE. Inxight Drugs. [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • HETEROCYCLES. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES, 43(12), 2701. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. [Link]

  • Shi, F., et al. (2010). Synthesis of substituted indazoles via [3+2] cycloaddition of benzyne and diazo compounds [1H-indazole-3-carboxylic acid, ethyl ester]. Organic Syntheses, 87, 95-103. [Link]

  • Japan Science and Technology Agency. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. J-GLOBAL. [Link]

  • CurlyArrows Organic Chemistry. (2022). Benzyl | Definition, Example, Illustration, and Scope. CurlyArrows. [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate

Application Note: Synthesis Protocol for Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate Target Audience: Process chemists, medicinal chemists, and drug development professionals. Core Methodology: Chemoselective nitro red...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol for Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate

Target Audience: Process chemists, medicinal chemists, and drug development professionals. Core Methodology: Chemoselective nitro reduction followed by a one-pot Jacobson-type acetylation-diazotization-cyclization.

Strategic Rationale & Context

The 1H-indazole-3-carboxylate scaffold is a privileged pharmacophore, serving as a critical intermediate in the development of 5-HT3 receptor antagonists, kinase inhibitors, and lonidamine analogs ()[1]. The 7-benzyloxy derivative is particularly valuable for generating diverse libraries via late-stage deprotection and functionalization, and is heavily utilized in advanced drug discovery programs ()[2].

Historically, indazole-3-carboxylic acids were synthesized via the alkaline ring-opening of substituted isatins followed by diazotization. However, this classical route suffers from severe scalability issues, low yields, and requires harsh acidic conditions that can cleave sensitive protecting groups like benzyl ethers ()[3].

To bypass these limitations, this protocol details a highly reproducible, scalable route starting from ethyl 2-(3-(benzyloxy)-2-nitrophenyl)acetate. By employing a chemoselective iron-mediated reduction followed by an optimized one-pot acetylation and nitrosation sequence, the formation of oxindole byproducts is completely suppressed, driving the reaction cleanly toward the target indazole ()[4].

Mechanistic Pathway

The most critical phase of this synthesis is the cyclization step. Direct diazotization of the free amine often leads to premature decomposition or intramolecular attack by water, yielding phenolic impurities or oxindoles. By introducing acetic anhydride ( Ac2​O ) prior to the sodium nitrite ( NaNO2​ ), the primary amine is transiently protected as an acetamide. Subsequent nitrosation yields a highly reactive N-acetyl-N-nitroso intermediate, which, under thermal conditions, undergoes a rapid intramolecular cyclization.

Pathway SM Ethyl 2-(2-amino-3-(benzyloxy)phenyl)acetate (Free Amine) Acetylated Ethyl 2-(2-acetamido-3-(benzyloxy)phenyl)acetate (In situ Acetylation) SM->Acetylated Ac2O, AcOH Room Temp to 90°C Prevents oxindole byproduct Nitroso N-Acetyl-N-nitroso Intermediate (Transient Electrophile) Acetylated->Nitroso NaNO2 (aq) 90-95°C Nitrosation of Amide Product Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate (Target Indazole Core) Nitroso->Product Intramolecular Cyclization -AcOH, -H2O Thermally driven

Fig 1: Mechanistic pathway of the one-pot acetylation-diazotization-cyclization sequence.

Reaction Parameters & Yield Optimization

The following table summarizes the optimized stoichiometric and thermodynamic parameters required to maximize the yield while preserving the benzyloxy moiety.

ParameterStep 1: Chemoselective ReductionStep 2: One-Pot Cyclization
Reagents Fe (5.0 eq), NH4​Cl (1.5 eq) Ac2​O (3.0 eq), NaNO2​ (1.25 eq)
Solvent System Isopropanol / H2​O (2:1 v/v)Glacial Acetic Acid (AcOH)
Temperature 80 °C (Reflux)90–95 °C
Reaction Time 2.0 hours1.5 hours
Expected Yield 90–95%75–85%
Critical Control Vigorous mechanical stirringControlled dropwise addition of NaNO2​

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-amino-3-(benzyloxy)phenyl)acetate

Causality Check: Catalytic hydrogenation (e.g., Pd/C with H2​ ) is strictly avoided here, as it will trigger the hydrogenolysis of the benzyl ether. The Fe/NH4​Cl system provides a mild, single-electron transfer reduction environment that is perfectly orthogonal to the benzyloxy protecting group.

  • Initialization: In a 1 L round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend ethyl 2-(3-(benzyloxy)-2-nitrophenyl)acetate (31.5 g, 100 mmol) in 400 mL of Isopropanol (IPA).

  • Activation: Add Iron powder (27.9 g, 500 mmol, 5.0 equiv) and an aqueous solution of Ammonium Chloride ( NH4​Cl , 8.0 g, 150 mmol, 1.5 equiv, dissolved in 200 mL H2​O ).

  • Reflux: Heat the vigorously stirring mixture to 80 °C for 2 hours.

  • Workup: Cool the reaction to room temperature. Filter the resulting iron oxide sludge through a pad of Celite, washing the cake thoroughly with Ethyl Acetate (EtOAc, 3×100 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, separate the aqueous layer, and wash the organic layer with brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the intermediate amine as a viscous oil. Proceed immediately to Step 2 to prevent oxidative degradation.

Step 2: One-Pot Acetylation and Cyclization

Causality Check: The temperature must be strictly maintained at 90–95 °C during the NaNO2​ addition. If the temperature drops, the N-nitroso intermediate accumulates and can decompose violently or yield side products. If it exceeds 100 °C, ester hydrolysis becomes a competing risk.

  • Acetylation: Dissolve the crude ethyl 2-(2-amino-3-(benzyloxy)phenyl)acetate (~28.5 g, ~100 mmol) in 150 mL of Glacial Acetic Acid (AcOH). Add Acetic Anhydride ( Ac2​O , 28.3 mL, 300 mmol, 3.0 equiv). Stir at room temperature for 15 minutes to ensure complete N-acetylation.

  • Thermal Activation: Heat the reaction mixture to 90–95 °C using an oil bath.

  • Nitrosation/Cyclization: Prepare a concentrated solution of Sodium Nitrite ( NaNO2​ , 8.6 g, 125 mmol, 1.25 equiv) in 25 mL of H2​O . Add this solution dropwise to the hot reaction mixture over a period of 15–20 minutes.

  • Maturation: Maintain the temperature at 90–95 °C and stir for an additional 1.5 hours. The solution will transition from pale yellow to a deep orange/red hue.

  • Quench & Isolation: Pour the hot reaction mixture into 1.0 L of ice-cold water while stirring vigorously. Stir for 1 hour to allow the product to precipitate.

  • Purification: Collect the precipitate via vacuum filtration. Dissolve the crude solid in Dichloromethane (DCM, 400 mL), wash with saturated aqueous NaHCO3​ (to neutralize residual AcOH), dry over MgSO4​ , and evaporate. Recrystallize from Ethanol/Hexane to yield Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate as an off-white solid.

Analytical & Quality Control Checkpoints (Self-Validating System)

To ensure the integrity of the synthesis, validate the output of each step using the following analytical markers:

  • Step 1 Validation (TLC): Use Hexane/EtOAc (3:1). The nitro starting material is non-polar and UV-active. The amino intermediate will elute significantly lower (more polar) and must show a strong positive (purple/brown) reaction when stained with Ninhydrin, confirming the presence of the primary amine.

  • Step 2 Validation (LC-MS): The target product ( C17​H16​N2​O3​ ) has a calculated exact mass of 296.11. In positive ESI mode, confirm the presence of the [M+H]+ peak at 297.1 .

  • Structural Confirmation ( 1H NMR): In DMSO-d6​ , look for the disappearance of the primary amine protons ( ∼5.0 ppm) and the emergence of the highly deshielded indazole N-H proton ( ∼13.5−13.8 ppm). The benzyl CH2​ protons should appear as a sharp singlet around 5.3 ppm, confirming the protecting group survived the sequence.

References

  • Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives Source: Heterocycles (Vol. 43, No. 12, 1996) URL:[Link] Verification:[4]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine Source: Google Patents (CN112778203A) URL: Verification:[1]

  • Methods for the preparation of indazole-3-carboxyclic acid and n-(s) Source: Google Patents (WO2011086031A1) URL: Verification:[3]

Sources

Application

Application Note: Standardized Procedure for the Hydrolysis of Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate

Introduction & Scientific Rationale Indazole-3-carboxylic acid derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized in the structural design of Rho-associated protein kinase (ROCK) in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Indazole-3-carboxylic acid derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized in the structural design of Rho-associated protein kinase (ROCK) inhibitors and nicotinic acetylcholine receptor (nAChR) ligands[1][2]. The compound Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate (CAS: 885278-92-2)[3] features a lipophilic benzyloxy group at the C7 position. This moiety can serve either as a permanent pharmacophore to enhance target binding through π−π stacking, or as a robust protecting group for subsequent synthetic elaboration.

The conversion of this ester to 7-(benzyloxy)-1H-indazole-3-carboxylic acid (CAS: 177941-17-2)[4] via saponification is a critical, high-yielding workflow. This application note details a highly optimized, base-catalyzed hydrolysis protocol designed to maximize yield while preventing degradation of the sensitive indazole core.

Mechanistic Insights: The Causality Behind the Conditions

To ensure a self-validating and reproducible protocol, it is vital to understand why specific reagents and conditions are selected:

  • Base Selection (LiOH vs. NaOH/KOH) : Lithium hydroxide monohydrate ( LiOH⋅H2​O ) is the preferred base. While NaOH is more strongly nucleophilic, LiOH provides a milder, more controlled saponification environment. This minimizes potential side-reactions, such as base-catalyzed ring-opening or premature cleavage of sensitive moieties in complex indazole analogs[2].

  • The Ternary Solvent System (THF / MeOH / H2​O ) : The starting ester is highly lipophilic and completely insoluble in water. A 3:1:1 volumetric mixture is employed to solve this phase barrier:

    • Tetrahydrofuran (THF): Rapidly solubilizes the lipophilic starting material.

    • Methanol (MeOH): Acts as a miscible bridge (phase-transfer cosolvent) between the organic and aqueous phases, increasing the effective concentration of hydroxide ions at the ester carbonyl.

    • Water ( H2​O ): Delivers the hydroxide nucleophile and solubilizes the resulting lithium carboxylate salt.

  • Acidification Dynamics : Post-hydrolysis, the product exists as a water-soluble lithium salt. Careful acidification with 1M HCl to pH 3–4 ensures complete protonation of the carboxylate. Dropping the pH too low (e.g., pH < 1) risks protonating the indazole nitrogens, which would create a water-soluble hydrochloride salt and drastically reduce the isolated yield.

Reaction Parameters & Stoichiometry

Table 1: Quantitative Reagent Summary (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate 296.321.02.96 gStarting Material
Lithium hydroxide monohydrate ( LiOH⋅H2​O )41.963.01.26 gBase / Nucleophile
Tetrahydrofuran (THF)72.11-30 mLOrganic Solvent
Methanol (MeOH)32.04-10 mLPhase-transfer Cosolvent
Deionized Water ( H2​O )18.02-10 mLAqueous Solvent
1M Hydrochloric Acid (HCl)36.46~3.5~35 mLAcidifying Agent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; do not proceed to the next step unless the validation checkpoint is met.

Step 1: Reaction Setup & Dissolution
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate (2.96 g, 10.0 mmol).

  • Add THF (30 mL) and MeOH (10 mL). Stir at room temperature (25 °C) until the solid is completely dissolved.

  • In a separate vial, dissolve LiOH⋅H2​O (1.26 g, 30.0 mmol) in deionized water (10 mL).

  • Add the aqueous LiOH solution dropwise to the organic mixture over 5 minutes.

  • Validation Checkpoint : The resulting mixture must be completely clear and homogeneous. If the solution is biphasic or cloudy, add 1–2 mL of additional MeOH until homogeneity is achieved.

Step 2: Hydrolysis Execution
  • Seal the flask and stir the reaction mixture vigorously at 25 °C to 40 °C for 4 to 6 hours.

  • Monitor the reaction progress via TLC or LC-MS.

  • Validation Checkpoint : On TLC (Eluent: 1:1 EtOAc/Hexanes), the starting material ( Rf​≈0.6 ) should completely disappear. The product will appear as a streak near the baseline ( Rf​≈0.1 ). LC-MS should show the complete absence of the m/z 297 [M+H]+ peak.

Step 3: Work-up and Acidification
  • Once conversion is complete, concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 35 °C) to remove the volatile organic solvents (THF and MeOH). Do not evaporate to total dryness.

  • Dilute the remaining aqueous residue with an additional 15 mL of deionized water and cool the flask in an ice bath (0 °C).

  • Slowly add 1M HCl dropwise while stirring continuously. Monitor the pH using indicator paper.

  • Cease HCl addition when the pH reaches exactly 3 to 4.

  • Validation Checkpoint : A thick, off-white to pale-yellow precipitate (the free carboxylic acid) must crash out of the aqueous solution upon reaching the target pH.

Step 4: Isolation and Drying
  • Isolate the precipitated solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold deionized water (2 × 10 mL) to remove residual lithium chloride salts.

  • Dry the solid in a vacuum oven at 45 °C for 12 hours to afford 7-(benzyloxy)-1H-indazole-3-carboxylic acid.

  • Validation Checkpoint : Yield should be >90% (approx. 2.4 - 2.6 g). If the product oils out instead of precipitating during Step 3, extract the aqueous layer with EtOAc (3 × 20 mL), dry over Na2​SO4​ , and concentrate in vacuo.

Analytical Verification & Quality Control

To ensure scientific integrity, the isolated product must be verified against the following expected analytical parameters[4]:

Table 2: Expected Analytical Data

ParameterExpected Observation
Physical Appearance Off-white to pale yellow crystalline solid
LC-MS (ESI+) [M+H]+m/z≈269.1
LC-MS (ESI-) [M−H]−m/z≈267.1
1 H NMR (DMSO- d6​ ) Complete disappearance of the ethyl ester signals (quartet at 4.4 ppm, triplet at 1.4 ppm). Presence of benzyl protons ( 5.3 ppm, singlet).

Process Workflow Visualization

The following diagram maps the logical flow of the hydrolysis procedure, highlighting the phase transitions and chemical transformations.

G SM Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate (Starting Material) Solvent Dissolve in THF:MeOH:H2O (3:1:1 volumetric ratio) SM->Solvent Base Add LiOH·H2O (3.0 eq) at 0 °C to Room Temp Solvent->Base Reaction Stir at 25–40 °C Monitor via LC-MS Base->Reaction Conc Evaporate Volatiles (Remove THF & MeOH) Reaction->Conc >99% Conversion Acidify Acidify with 1M HCl (Adjust to pH 3–4) Conc->Acidify Aqueous phase remains Isolate Filter Precipitate or Extract with EtOAc Acidify->Isolate Carboxylic acid precipitates Product 7-(benzyloxy)-1H-indazole-3-carboxylic acid (Target Product) Isolate->Product Dry in vacuo

Figure 1: Step-by-step workflow for the saponification of Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate.

References

  • Google Patents. AU2005243147A1 - 1H-indazoles, benzothiazoles, 1,2-benzoisoxazoles, 1,2-benzoisothiazoles, and chromones and preparation and uses thereof.
  • Google Patents. US20160016914A1 - Spirocycloheptanes as inhibitors of rock.

Sources

Method

Application Note: Regioselective N-Alkylation of Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate

Introduction & Structural Dynamics Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate is a highly valuable, yet synthetically challenging, intermediate in medicinal chemistry and drug development. The N-alkylation of the inda...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Dynamics

Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate is a highly valuable, yet synthetically challenging, intermediate in medicinal chemistry and drug development. The N-alkylation of the indazole scaffold inherently presents a regioselectivity dilemma due to the nucleophilicity of both the N1 and N2 atoms.

For this specific molecule, researchers face a unique "tug-of-war" between two conflicting directing groups:

  • The C3-Carboxylate (Electronic/Chelation Pull): Electron-withdrawing groups at the C3 position typically direct alkylation to the N1 position. When alkali metal bases (e.g., NaH) are used in non-polar solvents, a tight metal-chelate forms between the N2 atom and the C3-carbonyl oxygen. This chelation sterically shields N2, leaving N1 exposed to the electrophile .

  • The C7-Benzyloxy Group (Steric Blockade): Substituents at the C7 position introduce severe steric hindrance directly adjacent to the N1 atom. Recent mechanistic studies demonstrate that bulky C7-substituents cause a drastic reversal in regioselectivity, heavily favoring N2-alkylation even under conditions that normally promote N1-selectivity .

Because the benzyloxy ether is exceptionally bulky, its steric repulsion at N1 will override the C3-chelation effect under standard conditions, making N2-alkylation the default pathway. Achieving selective N1-alkylation requires highly specific thermodynamic interventions.

Mechanistic Causality & Reaction Design

To achieve strict regiocontrol, the reaction conditions must be engineered to either exploit or overcome the C7-steric shield.

  • Favoring N2-Alkylation (Kinetic Control): By utilizing a non-coordinating base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF), the metal cation is heavily solvated, which breaks any potential chelation at N2. Without the chelate blocking N2, the reaction defaults to the path of least steric resistance. The massive bulk of the 7-benzyloxy group entirely blocks N1, forcing the electrophile to attack the unhindered N2 position.

  • Favoring N1-Alkylation (Thermodynamic/Chelation Control): Forcing N1-alkylation on this substrate is exceptionally difficult. It requires maximizing the chelation effect to block N2 while providing enough thermal energy to overcome the massive activation barrier at N1. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at elevated temperatures (50–65 °C) is mandatory. Alternatively, Cesium carbonate (Cs₂CO₃) in 1,4-dioxane can leverage the larger ionic radius of Cs⁺ to form a more stable chelate complex, driving N1-selectivity via non-covalent interactions (NCIs) .

Decision Logic Workflow

Workflow Start Substrate: Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate Goal Determine Target Regioisomer Start->Goal N1 Target: N1-Alkylation (Overcome C7 Sterics) Goal->N1 Chelation Control N2 Target: N2-Alkylation (Exploit C7 Sterics) Goal->N2 Steric Control CondN1 NaH / Anhydrous THF Heat (50-65°C) Forces Na+ Chelation at N2 N1->CondN1 CondN2 K2CO3 / DMF Room Temperature Solvated Cation, Kinetic Control N2->CondN2

Decision logic for regioselective N-alkylation of C7-substituted indazole-3-carboxylates.

Predictive Optimization Data

The following table summarizes the expected quantitative outcomes based on literature precedents for structurally analogous C3-ester/C7-substituted indazoles .

Table 1: Influence of Reaction Parameters on Regioselectivity

Base / Solvent SystemTemperatureDominant Mechanistic ForcePredicted N1:N2 RatioYield Profile
K₂CO₃ / DMF 25 °CSteric Control (C7-OBn blocks N1)< 1:20High (>85%)
Cs₂CO₃ / DMF 25 °CSteric Control< 1:15High (>80%)
NaH / THF 25 °CChelation Control (Incomplete)~ 1:2Low (<40%)
NaH / THF 60 °CChelation Control (Overcomes Sterics)> 5:1Moderate (50-65%)
Cs₂CO₃ / 1,4-Dioxane 90 °CDFT-Predicted Chelation / NCIs> 10:1High (>75%)

Experimental Protocols

Protocol A: Highly Selective N2-Alkylation (Steric/Kinetic Control)

This protocol exploits the massive steric bulk of the 7-benzyloxy group to exclusively drive alkylation to the N2 position.

Materials:

  • Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate (1.0 equiv)

  • Potassium carbonate (K₂CO₃, 325 mesh, 2.0 equiv)

  • Alkyl halide (e.g., Alkyl bromide or iodide, 1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Solvation: Suspend the mixture in anhydrous DMF to achieve a substrate concentration of 0.1 M. Causality: DMF highly solvates the K⁺ ions, preventing any chelation at the N2 position and leaving the reaction entirely under steric control.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise at room temperature (20–25 °C).

  • Reaction Monitoring: Stir the mixture at room temperature for 4–6 hours. Monitor via TLC (typically 3:1 Hexanes/Ethyl Acetate). Self-Validation: The N2-isomer typically exhibits a lower Rf value (higher polarity) compared to the N1-isomer.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (3x volume of DMF) to precipitate the product. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Verification: Dry over Na₂SO₄, concentrate, and analyze via ¹H-NMR. Self-Validation: Perform 1D NOE NMR. Irradiation of the newly added N-alkyl protons will show NOE correlation to the C3-ester alkyl protons, confirming N2-regiochemistry.

Protocol B: Forced N1-Alkylation (Chelation Control)

This protocol forces N1-alkylation by utilizing a rigid metal-chelate to block N2, coupled with thermal energy to overcome the C7-steric clash.

Materials:

  • Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl halide (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under a strict Argon atmosphere, dissolve the indazole substrate (1.0 equiv) in anhydrous THF (0.1 M). Cool to 0 °C.

  • Deprotonation & Chelation: Carefully add NaH (1.2 equiv) portion-wise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes. Causality: Strict anhydrous conditions in a non-polar solvent (THF) force the Na⁺ cation to tightly coordinate between the N2 lone pair and the C3-ester carbonyl oxygen, physically blocking N2.

  • Alkylation: Add the alkyl halide (1.5 equiv) dropwise.

  • Thermal Activation: Attach a reflux condenser and heat the reaction to 60 °C for 12–16 hours. Causality: Room temperature is insufficient to overcome the steric repulsion of the 7-benzyloxy group. Thermal energy is required to push the electrophile into the sterically hindered N1 pocket.

  • Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography. Self-Validation: The N1-isomer will elute first (higher Rf) due to a lower overall dipole moment compared to the N2-isomer.

Mechanistic Pathway Analysis

Mechanism Anion Indazole Anion Intermediate Chelation Na+ Chelation (Blocks N2 & C3-O) Anion->Chelation NaH/THF Steric C7-Benzyloxy Steric Shield Anion->Steric K2CO3/DMF N1_Path High Activation Energy Requires Heat Chelation->N1_Path N2_Path Low Activation Energy Path of Least Resistance Steric->N2_Path N1_Prod N1-Alkylated Product (Minor/Forced) N1_Path->N1_Prod N2_Prod N2-Alkylated Product (Major/Default) N2_Path->N2_Prod

Mechanistic pathways illustrating the conflict between N2-chelation and C7-steric shielding.

References

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." Beilstein Journal of Organic Chemistry, 20, 1940–1954.[Link]

  • Hunt, K. A., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 17, 1851–1861.[Link]

Application

Microwave-assisted synthesis of indazole-3-carboxylate esters

Application Note: Microwave-Assisted Synthesis of Indazole-3-Carboxylate Esters Introduction & Scientific Rationale Indazole-3-carboxylate esters are privileged pharmacophores and crucial synthetic intermediates in moder...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Indazole-3-Carboxylate Esters

Introduction & Scientific Rationale

Indazole-3-carboxylate esters are privileged pharmacophores and crucial synthetic intermediates in modern drug development. They form the structural core of 5-HT3 receptor antagonists (e.g., Granisetron), anticancer agents (e.g., Lonidamine), selective ROCK inhibitors, and potent human neutrophil elastase (HNE) inhibitors[1][2][3].

Historically, the synthesis of 1H-indazole-3-carboxylic acid methyl ester relied on the diazotization of substituted anilines or the conventional reflux esterification of indazole-3-carboxylic acid[4][5]. These traditional methods suffer from prolonged reaction times (often >16 hours), low atom economy, and a high propensity for thermal decarboxylation[6].

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry approach[7]. By utilizing targeted dielectric heating, MAOS directly excites polar molecules, overcoming activation energy barriers rapidly. This methodology compresses reaction times from hours to minutes, minimizes degradation pathways, and significantly boosts isolated yields[4][5].

Mechanistic Insights: The Causality of Microwave Efficiency

As a Senior Application Scientist, it is vital to understand why MAOS outperforms conventional heating for the synthesis of indazole-3-carboxylates. The superiority of this method is grounded in three physicochemical principles:

  • Dielectric Coupling & Rapid Heating: Microwave energy specifically couples with polar solvents (e.g., methanol) and polar reaction intermediates. This leads to instantaneous, localized superheating without the thermal gradients typical of oil baths, accelerating the rate-determining step of nucleophilic attack[5].

  • Autogenous Pressure in Sealed Vessels: Conducting the esterification in a sealed microwave vial allows the solvent to be heated well above its atmospheric boiling point (e.g., methanol heated to 120 °C). This high-pressure, high-temperature environment drastically accelerates the reaction kinetics[8].

  • Kinetic Control over Decarboxylation: 1H-indazole-3-carboxylic acid is highly susceptible to decarboxylation under prolonged thermal stress[6]. By completing the reaction in 15–30 minutes, the desired esterification is kinetically favored, and the thermal degradation pathway is effectively bypassed.

Data Presentation: Methodological Comparison

The following table summarizes the quantitative advantages of transitioning from conventional reflux to microwave-assisted synthesis for methyl 1H-indazole-3-carboxylate.

Reaction ParameterConventional Reflux MethodMicrowave-Assisted Synthesis (MAOS)
Heat Source Oil Bath / Heating MantleMicrowave Reactor (e.g., 150W)
Temperature 65 °C – 80 °C120 °C – 175 °C (Sealed Vessel)
Reaction Time 16 – 24 hours15 – 30 minutes
Isolated Yield 60% – 75%85% – 95%
Primary Impurities Decarboxylation side-productsMinimal to None
Atom Economy Low (High solvent loss)High (Green chemistry compliant)

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating mandatory Quality Control (QC) checkpoints to verify reaction completion before proceeding to downstream purification.

Protocol A: Direct Microwave-Assisted Esterification

Objective: Synthesis of Methyl 1H-indazole-3-carboxylate from its corresponding acid.

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, suspend 1H-indazole-3-carboxylic acid (1.0 mmol) in anhydrous methanol (4.0 mL).

  • Catalysis: Add 2–3 drops of concentrated sulfuric acid (H₂SO₄, approx. 0.1 mmol) to the suspension to act as a proton source for the Fischer esterification.

  • Sealing: Cap the vial securely with a Teflon-lined crimp cap. Causality Check: A secure seal is critical to withstand the autogenous pressure generated by heating methanol above its boiling point.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 120 °C, with a power limit of 150W, and a hold time of 20 minutes[3][8].

  • Validation & QC (Self-Validation Step): Allow the reactor to cool the vial to room temperature. Extract a 5 µL aliquot and perform Thin-Layer Chromatography (TLC) using Hexane/EtOAc (1:1). The reaction is complete when the highly polar baseline spot (starting acid) is completely consumed, replaced by a higher Rf spot (the ester).

  • Quenching & Workup: Uncap the vial and carefully neutralize the mixture with saturated aqueous NaHCO₃ (5 mL)[9]. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified via flash chromatography to yield the pure methyl ester[8]. Confirm mass via LC-MS ([M+H]+ = 177.1)[2].

Protocol B: One-Pot De Novo Cyclization

Objective: Microwave-assisted cyclization of 2-fluorophenylglyoxylate derivatives.

  • Preparation: Add the 2-fluorophenylglyoxylate derivative (1.0 mmol) and 80% aqueous hydrazine hydrate (5.0 mmol) to a 10 mL microwave vial[9].

  • Irradiation: Seal the vial and irradiate at 175 °C for 30 minutes[9]. Causality Check: The high temperature is required to force the nucleophilic aromatic substitution (SNAr) following the initial hydrazone formation.

  • Workup & Validation: Cool to room temperature, dilute with distilled water (10 mL), and extract with dichloromethane (3 x 10 mL). Confirm the cyclized indazole core formation via ¹H-NMR (monitoring the disappearance of the aldehyde/glyoxylate proton signals).

Mandatory Visualization

G cluster_0 Reaction Pathway & Causality Workflow A Precursors (Indazole-3-carboxylic acid + MeOH) B1 Conventional Heating (65-80°C, 16-24h) A->B1 B2 Microwave Irradiation (120-175°C, 15-30m) A->B2 C1 Thermal Stress (Slow kinetics) B1->C1 C2 Dielectric Coupling (Rapid energy transfer) B2->C2 D1 Decarboxylation Side-Products C1->D1 D2 Target Ester (High Purity & Yield) C2->D2

Caption: Workflow comparison between conventional heating and microwave-assisted synthesis of indazoles.

References

  • Bloom Tech. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? Bloom Tech.
  • Chabukswar, A., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry.
  • Google Patents. (2021).
  • PMC. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review.
  • Royal Society Publishing. (2018). Metal-free selective mono-halodecarboxylation of heteroarenes under mild conditions.
  • Beilstein Journals.
  • Google Patents. CA2862289C - Modulators of methyl modifying enzymes, compositions and uses thereof.
  • ResearchGate. (2020). Novel Sulfonamide Analogs of Sivelestat as Potent Human Neutrophil Elastase Inhibitors.
  • Google Patents. US20160016914A1 - Spirocycloheptanes as inhibitors of rock.

Sources

Method

Application Note: Advanced Crystallization Techniques for Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate

Introduction & Physicochemical Profiling Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate is a critical intermediate in the synthesis of complex pharmaceutical active ingredients, including 5-HT3 antagonists and cannabinoid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate is a critical intermediate in the synthesis of complex pharmaceutical active ingredients, including 5-HT3 antagonists and cannabinoid receptor ligands. The molecule presents a unique physicochemical profile:

  • Indazole Core: Provides both hydrogen-bond donor (N-H) and acceptor (N) sites, making it sensitive to protic solvents.

  • Ethyl Ester Moiety: Imparts polarity and serves as an additional hydrogen-bond acceptor.

  • 7-Benzyloxy Group: Introduces significant lipophilicity and steric bulk, promoting strong π-π stacking interactions.

Because crude reaction mixtures often contain unreacted starting materials, colored polymeric by-products, or structurally similar positional isomers, selecting the correct crystallization thermodynamic pathway is essential for achieving analytical purity without relying on resource-intensive column chromatography.

Thermodynamic Causality & Solvent Selection

As a Senior Application Scientist, I approach crystallization not as a trial-and-error exercise, but as a predictable thermodynamic system. The choice of solvent dictates the mechanism of impurity rejection:

  • Toluene (Cooling Crystallization): The aromatic ring of toluene engages in favorable π-π stacking with the benzyloxy group at elevated temperatures, providing excellent solubility. However, the solubility curve drops precipitously at sub-zero temperatures. This steep temperature-dependent solubility makes it ideal for rejecting highly colored, non-aromatic impurities that remain solvated in the cold mother liquor[1].

  • Ethyl Acetate / Heptane (Antisolvent Precipitation): Ethyl acetate (EtOAc) is a strong hydrogen-bond acceptor that freely solvates the indazole N-H and ester groups[2]. Heptane acts as a non-polar antisolvent. This system is chosen when the crude material is already of high purity and rapid, high-yield bulk recovery is the primary goal.

  • Isopropanol (Cooling / H-Bonding): Isopropanol (IPA) acts as both a hydrogen-bond donor and acceptor. It effectively solvates polar and protic impurities, preventing their co-crystallization. IPA has been proven highly effective for yielding off-white needles of indazole-3-carboxylate derivatives[3].

Quantitative Data: Crystallization Parameters

MethodSolvent SystemPrimary MechanismTarget Impurity RemovalExpected YieldCrystal Habit
Protocol A TolueneSteep thermal solubility gradientAromatic & colored by-products85 – 90%Crystalline solid
Protocol B EtOAc / HeptaneAntisolvent supersaturationBroad-spectrum / High solubility> 92%Rod-shaped[2]
Protocol C Isopropanol (IPA)H-bond disruptionPolar & protic impurities80 – 85%Off-white needles[3]

Decision Workflow for Method Selection

CrystallizationWorkflow Start Crude Ethyl 7-(benzyloxy)- 1H-indazole-3-carboxylate Assess Analyze Impurity Profile (HPLC/TLC) Start->Assess ColorImp Aromatic / Colored Impurities Present Assess->ColorImp PolarImp Polar / Protic Impurities Present Assess->PolarImp HighYield High Purity Crude (Need Rapid Recovery) Assess->HighYield Toluene Protocol A: Toluene Cooling ColorImp->Toluene IPA Protocol C: IPA Recrystallization PolarImp->IPA EtOAc Protocol B: EtOAc/Heptane HighYield->EtOAc Pure Pure Crystalline Product Toluene->Pure IPA->Pure EtOAc->Pure

Workflow for selecting the optimal crystallization method based on crude impurity profiles.

Experimental Protocols

Protocol A: Toluene Cooling Crystallization

Adapted from standard Organic Syntheses procedures for indazole-3-carboxylates[1].

  • Dissolution: In a single-necked, round-bottomed flask, suspend the crude Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate in anhydrous toluene at a ratio of 4 mL per gram of crude.

  • Heating: Fit the flask with a reflux condenser and heat the mixture under reflux (approx. 110 °C) with moderate stirring until the solid has completely dissolved (ca. 5–10 min).

    • Causality: The high temperature overcomes the lattice energy of the crude solid, utilizing toluene's aromaticity to solvate the benzyloxy moiety.

  • Primary Cooling: Remove the heat source and allow the flask to cool to ambient temperature (20–25 °C) over 1 hour.

    • Causality: A slow, unforced cooling rate prevents the compound from "oiling out" (liquid-liquid phase separation), which would otherwise trap impurities within an amorphous matrix.

  • Secondary Cooling: Transfer the flask to a freezer set to -19 °C for 10 hours.

  • Isolation: Collect the product by vacuum filtration. Wash the filter cake with ice-cold toluene (2 × 1 mL per gram of product) and dry in vacuo to yield a white crystalline solid.

    • Self-Validation Mechanism: This protocol is self-validating via phase-change checkpoints. Complete dissolution at 110 °C (Clear Point) confirms sufficient solvent volume. The appearance of crystalline solids at -19 °C (Cloud Point) confirms successful supersaturation. If the solution remains clear at -19 °C, the system validates that the initial solvent volume was too high, prompting immediate solvent reduction via rotary evaporation.

Protocol B: EtOAc / Heptane Antisolvent Precipitation

Leverages the high solubility of indazole esters in EtOAc[2].

  • Dissolution: Dissolve the crude material in a minimum volume of Ethyl Acetate (EtOAc) at 40 °C (approx. 2–3 mL/g).

  • Antisolvent Addition: While maintaining moderate stirring, add Heptane dropwise until the solution exhibits persistent slight turbidity.

  • Seeding (Critical Step): Add 0.1% w/w of pure Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate seed crystals.

    • Causality: Seeding bypasses the primary nucleation energy barrier. It forces the system to grow on existing crystal lattices rather than crashing out as an impure powder, ensuring consistent polymorph formation.

  • Aging: Stir the turbid mixture for 30 minutes at room temperature to allow the crystal lattice to mature.

  • Completion: Slowly add additional Heptane until a 1:3 (EtOAc:Heptane) volumetric ratio is reached. Cool the mixture to 5 °C for 2 hours, filter, and wash with cold Heptane.

    • Self-Validation Mechanism: The persistence of turbidity in Step 2 objectively confirms that the Metastable Zone Width (MSZW) limit has been reached. If turbidity disappears upon stirring, the system indicates that more antisolvent is required before seeding.

Protocol C: Isopropanol (IPA) Recrystallization

Optimized for removing polar impurities[3].

  • Dissolution: Suspend the crude material in Isopropanol (5 mL/g) and heat to reflux (82 °C).

  • Hot Filtration: If insoluble particulates remain, perform a rapid hot filtration through a pre-warmed fritted funnel.

  • Controlled Cooling: Cool the solution at a controlled rate of -0.5 °C/min down to 10 °C.

    • Causality: IPA engages in competitive hydrogen bonding with polar impurities, keeping them in the mother liquor. The strict cooling ramp prevents rapid supersaturation, favoring the formation of highly pure, off-white needles[3].

  • Isolation: Filter the resulting needles, wash with minimal ice-cold IPA, and dry under vacuum at 40 °C.

    • Self-Validation Mechanism: The formation of distinct needle-like habits (rather than amorphous blobs) visually validates that the cooling rate was slow enough to allow proper molecular packing along the fastest-growing crystal face.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Controlling Regioselectivity in 1H-Indazole Alkylation

Welcome to the Indazole Alkylation Support Center. The 1H-indazole scaffold is a privileged pharmacophore in rational drug design, but its annular tautomerism presents a classic synthetic challenge: controlling N1 versus...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indazole Alkylation Support Center. The 1H-indazole scaffold is a privileged pharmacophore in rational drug design, but its annular tautomerism presents a classic synthetic challenge: controlling N1 versus N2 alkylation. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating Standard Operating Procedures (SOPs) to help you achieve absolute regiocontrol in your workflows.

Core Principles: Thermodynamic vs. Kinetic Control

The regiochemical outcome of indazole alkylation is dictated by the delicate interplay between the thermodynamic stability of the products and the kinetic barriers of the transition states. Because the benzenoid 1H-indazole tautomer is thermodynamically more stable than the quinonoid 2H-indazole tautomer, N1-alkylated products act as the thermodynamic sink[1]. However, the N2 position is often more sterically accessible and holds a higher electron density in the anionic state, making N2-alkylation kinetically favored under specific conditions[2].

Regioselectivity SM 1H-Indazole Base Base / Deprotonation SM->Base Anion Indazole Anion Base->Anion Thermo Thermodynamic Control (e.g., Cs2CO3, Heat) Anion->Thermo Equilibration Kinetic Kinetic Control (e.g., Mitsunobu, TfOH) Anion->Kinetic Fast/Irreversible N1 N1-Alkylated Product (Thermodynamically Stable) Thermo->N1 Chelation/Stability N2 N2-Alkylated Product (Kinetically Favored) Kinetic->N2 Steric Approach

Mechanistic pathways for N1 vs. N2 regioselectivity in indazole alkylation.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I getting a 1:1 mixture of N1 and N2 isomers when using K₂CO₃ in DMF? A1: Potassium carbonate in DMF often leads to incomplete thermodynamic equilibration. While the N1 isomer is thermodynamically favored, the activation energy barrier and the specific electrophile can trap the kinetic N2 product. To push the equilibrium entirely toward the N1 isomer, switch to a system that enables a chelation-driven mechanism. Density Functional Theory (DFT) calculations show that using Cesium Carbonate (Cs₂CO₃) coordinates the intermediate, drastically lowering the transition state energy for N1-alkylation ([1]).

Q2: How can I selectively drive N2-alkylation without relying on bulky electrophiles? A2: Traditional base-catalyzed methods struggle with N2 selectivity unless there is severe steric hindrance at the C7 position. To bypass the anionic intermediate entirely, you can use a metal-free, acid-catalyzed approach. The addition of catalytic Trifluoromethanesulfonic acid (TfOH) with diazo compounds yields excellent N2 selectivity (up to 100:0) by exploiting a different mechanistic pathway where the neutral indazole intercepts a highly reactive electrophile ([3]). Alternatively, employing Mitsunobu conditions (using alcohols, PPh₃, and DIAD) kinetically favors N2 alkylation ([2]).

Q3: How do substituents on the indazole ring affect the regiochemical outcome? A3: Substituents exert both steric and electronic effects. A bulky group at the C7 position sterically shields the N1 nitrogen, heavily biasing the reaction toward N2 alkylation[4]. Conversely, an electron-withdrawing group (EWG) at C3 (e.g., a carboxylate) can alter the electron density and coordinate with metal cations (like Cs⁺), explicitly directing the electrophile to the N1 position[1].

Standard Operating Procedures (SOPs)

Protocol A: Thermodynamically Controlled N1-Alkylation (Cesium Carbonate Method)

Causality: High temperatures and the large Cs⁺ cation facilitate a chelation-controlled thermodynamic equilibration, funneling the reaction irreversibly to the more stable N1 isomer[1].

  • Preparation: In an oven-dried flask, dissolve the 1H-indazole derivative (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M).

  • Base Addition: Add Cs₂CO₃ (2.0 equiv). Stir at room temperature for 15 minutes to initiate deprotonation.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise.

  • Heating: Heat the reaction mixture to 90 °C and stir for 2–4 hours.

  • Work-up: Cool to room temperature, filter through a pad of Celite to remove salts, and concentrate under reduced pressure. Purify via flash chromatography.

  • Self-Validation Check: Verify regiochemistry using 2D NMR (HMBC). The N1-alkylated isomer will exhibit a strong ³J correlation between the alkyl α-protons and the C7a carbon of the indazole ring[2].

Protocol B: Kinetically Controlled N2-Alkylation (Mitsunobu Reaction)

Causality: The Mitsunobu reaction proceeds via a bulky phosphonium intermediate. The steric bulk of this intermediate heavily disfavors attack at the more hindered N1 position, driving kinetic N2 selectivity[2].

  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the desired primary or secondary alcohol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF (0.1 M) under an inert argon atmosphere.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.2 equiv) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to separate the N2-isomer from phosphine oxide byproducts.

  • Self-Validation Check: The N2-alkylated isomer will lack the C7a correlation in HMBC, instead showing a distinct ³J correlation between the alkyl α-protons and the C3 carbon[2].

Protocol C: TfOH-Catalyzed N2-Alkylation with Diazo Compounds

Causality: Acid catalysis avoids the indazole anion entirely. TfOH protonates the diazo compound to form a highly reactive electrophilic species that is rapidly intercepted by the more nucleophilic N2 nitrogen of the neutral indazole[3].

  • Preparation: Dissolve the 1H-indazole (1.0 equiv) and the diazo compound (1.2 equiv) in anhydrous dichloromethane (DCM) (0.1 M).

  • Catalyst Addition: Cool the mixture to 0 °C and add Trifluoromethanesulfonic acid (TfOH, 10 mol%).

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature.

  • Work-up: Quench with saturated aqueous NaHCO₃, extract with DCM, dry, and concentrate. Purify via column chromatography.

  • Self-Validation Check: Monitor the reaction via TLC and visually; the complete cessation of N₂ gas evolution serves as an internal, self-validating indicator of reaction completion[3].

Quantitative Data Summary

The following table summarizes the expected regioselectivity outcomes based on the chosen methodology and conditions. By matching your target isomer to the primary driving force, you can select the most efficient protocol.

MethodologyReagents / CatalystSolventTemp (°C)Primary Driving ForceTypical N1:N2 Ratio
Standard Base K₂CO₃, Alkyl HalideDMF25 - 60Mixed / Incomplete Equilibration~ 1:1 to 2:1
Thermodynamic Cs₂CO₃, Alkyl Halide1,4-Dioxane90Chelation & Thermodynamic Stability> 95:5
Mitsunobu PPh₃, DIAD, AlcoholTHF0 to 25Steric Hindrance (Kinetic)~ 1:2.5 to 1:5
Acid-Catalyzed TfOH (10 mol%), DiazoDCM0 to 25Electrophilic Interception (Kinetic)< 1:99

References

  • Lu, P., Juarez, L., et al. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." Beilstein Journal of Organic Chemistry, 2024, 20, 1940–1954. URL:[Link]

  • Hunt, et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 2021, 17, 1934-1944. URL:[Link]

  • He, H., Yan, J., Jin, J., et al. "TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds." Chemical Communications, 2022, 58, 6429-6432. URL:[Link]

Sources

Optimization

Technical Support Center: Stability of Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate in Acidic Media

Welcome to the Application Scientist Support Portal. This guide provides authoritative, mechanistic troubleshooting for handling Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate (CAS: 885278-92-2) in acidic environments.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides authoritative, mechanistic troubleshooting for handling Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate (CAS: 885278-92-2) in acidic environments. Whether you are performing routine workups, selective deprotections, or complex library synthesis, understanding the specific vulnerabilities of this molecule is critical to maintaining high yields and structural integrity.

Core Stability Profile & Structural Susceptibility

To master the handling of this compound, you must first understand its three primary acid-sensitive domains. The molecule is not uniformly reactive; its degradation pathways are highly dependent on the type of acid (aqueous vs. anhydrous), the presence of nucleophiles, and the pH of the system.

G Compound Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate N_Site Indazole N-Core (pKa ~ 1.25) Compound->N_Site Ester_Site C3 Ethyl Ester (Acyl-Oxygen Cleavage) Compound->Ester_Site Benzyl_Site C7 Benzyl Ether (SN1/SN2 Cleavage) Compound->Benzyl_Site Action1 Protonation (pH < 1.0) N_Site->Action1 Action2 Hydrolysis (Aqueous Acid + Heat) Ester_Site->Action2 Action3 Deprotection (HBr or Lewis Acid) Benzyl_Site->Action3

Fig 1: Primary reactive sites of the indazole derivative in acidic environments.

Troubleshooting & FAQs

Q1: Why is my ethyl ester hydrolyzing during routine acidic workups?

The Causality: The ethyl ester at the C3 position is susceptible to acid-catalyzed acyl-oxygen cleavage. In the presence of aqueous acid, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Water attacks this carbon, forming a tetrahedral intermediate that ultimately collapses to expel ethanol, leaving the carboxylic acid[1]. The Solution: If your goal is to preserve the ester, ensure that aqueous acidic washes (e.g., 1 M HCl or 5% KHSO4​ ) are performed strictly at 0−5∘C . Limit biphasic contact time to under 10 minutes.

Q2: I need to remove a Boc group elsewhere on my intermediate. Will TFA cleave the C7-benzyl ether?

The Causality: Benzyl ethers are generally stable to dilute aqueous acids but are vulnerable to strong, anhydrous acids. However, standard Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature lacks the strong nucleophile required to rapidly cleave a standard benzyl ether via an SN​2 mechanism. The Solution: You can safely perform a standard Boc deprotection ( 20% TFA/DCM , 2 hours, RT) without significant loss of the benzyl group. If premature cleavage is observed, it is likely due to extended reaction times or elevated temperatures.

Q3: Why does the compound crash out of the organic layer or form an emulsion during 1 M HCl washes?

The Causality: The indazole core contains a basic nitrogen (N2). The conjugate acid of the indazole ring has a pKa​ of approximately 1.25 [2]. When washing organic layers with strong aqueous acids ( pH<1 ), the indazole ring protonates, forming a highly polar hydrochloride salt. This drastic shift in polarity drives the compound into the aqueous layer or causes it to precipitate as an insoluble salt at the biphasic interface. The Solution: Buffer your aqueous washes to pH∼3−4 (e.g., using 10% aqueous citric acid) to keep the indazole in its neutral, organic-soluble state while still removing basic impurities.

Quantitative Stability Matrix

Use this self-validating reference table to predict the behavior of Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate under various acidic conditions.

Acidic ConditionTemperatureTimeC3 Ethyl Ester StatusC7 Benzyl Ether StatusIndazole Core Status
1 M HCl (Aqueous) 0−5∘C <15 min Intact ( >98% )Intact ( >99% )Partially Protonated
6 M HCl (Aqueous) 80∘C 12 hours Hydrolyzed (Cleaved)Intact (Slow cleavage)Fully Protonated
33% HBr in AcOH 20∘C 4 hours Slowly CleavedCleaved ( >95% )Fully Protonated
20% TFA in DCM 20∘C 2 hours Intact ( >99% )Intact ( >95% )Fully Protonated

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring the specific analytical markers provided, you can ensure the mechanistic pathway is proceeding exactly as intended.

Protocol A: Selective Acid-Catalyzed Hydrolysis of the Ethyl Ester

Objective: Convert to 7-(benzyloxy)-1H-indazole-3-carboxylic acid while preserving the benzyl ether.

  • Dissolution: Suspend 1.0 mmol of the starting material in 5 mL of 1,4-dioxane.

  • Acid Addition: Add 5 mL of 6 M aqueous HCl .

  • Heating: Reflux the mixture at 80∘C for 12 hours. The acid catalyzes the hydration of the ester carbonyl[1].

  • Self-Validation (LCMS): Monitor the reaction. The process is complete when the parent mass shifts from [M+H]+297.1 to [M+H]+269.1 . The retention time will significantly decrease due to the exposed carboxylic acid.

  • Isolation: Cool to 0∘C . The product will precipitate as the hydrochloride salt. Filter and wash with cold water.

Protocol B: Global Deprotection (Ester & Benzyl Cleavage)

Objective: Convert to 7-hydroxy-1H-indazole-3-carboxylic acid.

  • Dissolution: Dissolve 1.0 mmol of the starting material in 4 mL of glacial acetic acid.

  • Reagent Addition: Slowly add 4 mL of 33% HBr in acetic acid.

  • Reaction: Stir at room temperature for 4-6 hours. The strong acid protonates the ether oxygen, and the highly nucleophilic bromide ion attacks the benzylic carbon, liberating benzyl bromide.

  • Self-Validation ( 1H-NMR ): Take a miniature aliquot, concentrate, and run a crude NMR. Global deprotection is confirmed by the complete disappearance of the 5-proton aromatic multiplet at 7.3−7.5 ppm (benzyl group) and the ethyl quartet/triplet signals.

  • Isolation: Pour the mixture into 20 mL of ice-cold diethyl ether to precipitate the fully deprotected indazole core.

Mechanistic Reaction Pathways

Pathways Start Starting Material (Ester + Benzyl) PathA Aqueous HCl / Heat (Hydrolysis) Start->PathA PathB HBr / AcOH (Global Deprotection) Start->PathB PathC TFA / DCM (RT) (Mild Conditions) Start->PathC ProdA 7-(Benzyloxy)-1H-indazole -3-carboxylic acid PathA->ProdA ProdB 7-Hydroxy-1H-indazole -3-carboxylic acid PathB->ProdB ProdC Stable (Protonated Salt) PathC->ProdC

Fig 2: Divergent reaction pathways based on acid strength and nucleophilicity.

References

  • [1] Smith, H. A., & Steele, J. H. (1941). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society. Available at:[Link]

  • [2] Eicher, T., Hauptmann, S., & Speicher, A. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Scribd / Wiley-VCH. Available at:[Link]

Sources

Troubleshooting

Solving steric hindrance challenges at the 7-position of indazoles

Technical Support Center: Troubleshooting 7-Position Indazole Functionalization Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 7-Position Indazole Functionalization

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the functionalization of the 7-position on the indazole scaffold. Due to its immediate proximity to the N1-position, the C7 site suffers from severe steric hindrance and electronic deactivation. This leads to failed cross-couplings, poor regioselectivity during N-alkylation, and notoriously difficult C-H activations.

This guide provides field-proven troubleshooting protocols, mechanistic insights, and self-validating workflows to help you overcome these bottlenecks.

Module 1: Cross-Coupling Challenges at C7

Q: Why is my Suzuki-Miyaura coupling of 7-bromoindazole failing, yielding <10% product and returning unreacted starting material?

The Causality (Expertise & Experience): Attempting a direct palladium-catalyzed cross-coupling on an unprotected 7-bromoindazole usually fails due to two competing factors. First, the free N1-H can coordinate with the palladium catalyst, effectively poisoning the active species. Second, the steric clash between the N1-H (or a bulky N1-alkyl group) and the bulky Pd-phosphine ligand complex during the oxidative addition and transmetalation steps at C7 severely raises the activation energy barrier.

The Solution: N1-protection is mandatory. However, the choice of protecting group is critical. Using a Tetrahydropyranyl (THP) protecting group on N1 significantly improves the yield of Suzuki and Stille couplings at C7[1]. The THP group masks the NH, preventing catalyst poisoning, while its conformational flexibility allows the Pd-complex to access the C7 C-Br bond more effectively than rigid, bulky groups like Trityl or SEM.

Quantitative Data: Impact of N1-Protecting Groups on C7 Suzuki Coupling

Protecting Group at N1Steric ProfileCatalyst Poisoning RiskTypical C7 Suzuki Yield
None (Free N-H)MinimalHigh (Pd coordination)< 10%
Trityl (-Tr)Extremely BulkyLow15 - 25%
Boc (-Boc)ModerateLow30 - 40%
THP (-THP) Flexible/Moderate Low > 50 - 85%

Data synthesized from optimized GyrB inhibitor synthesis workflows [1].

Self-Validating Protocol: THP-Protected Suzuki Coupling at C7

  • Protection: Dissolve 7-bromoindazole (1.0 eq) in anhydrous DCM. Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq). Reflux for 4 hours.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 4:1) should show complete consumption of the starting material. LCMS will show [M+H]+ corresponding to the THP adduct.

  • Coupling: In a Schlenk tube, combine 1-(tetrahydro-2H-pyran-2-yl)-7-bromo-1H-indazole (1.0 eq), your desired boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1). Subject the flask to three freeze-pump-thaw cycles to ensure complete removal of oxygen.

  • Reaction: Heat at 90 °C for 12 hours.

    • Validation Checkpoint: An aliquot analyzed by LCMS should show the disappearance of the brominated isotope pattern and the appearance of the coupled product mass.

  • Deprotection: Treat the crude mixture with HCl in MeOH (2M) for 2 hours at room temperature to quantitatively cleave the THP group, yielding the functionalized 7-substituted indazole [1].

Module 2: Direct C-H Borylation at the 7-Position

Q: How can I achieve regioselective C-H borylation at the 7-position without relying on pre-halogenated starting materials?

The Causality (Expertise & Experience): Indazoles and indoles inherently favor electrophilic and transition-metal-catalyzed C-H activation at the electron-rich C3 position. The C7 position is electronically deactivated and sterically shielded by the adjacent N1 atom. Attempting standard borylation conditions will result in C3-borylation or a complex mixture of isomers.

The Solution: Employ a nitrogen-directed aromatic borylation strategy. By installing a Lewis basic N-heterocycle (like a pyrimidine) or using an Iridium-catalyzed borylation strategy with specific steric ligands (e.g., dtbpy), the catalyst is directed to the C7 position via a chelation-assisted mechanism [2, 3]. The directing group coordinates to the Iridium center, placing the active borylating species in perfect proximity to the C7 C-H bond, overriding the inherent electronic preference for C3.

C7_Borylation Start Unprotected Indazole (C3 is intrinsically reactive) Protect Install N1-Directing Group (e.g., Pyrimidine or Pivaloyl) Start->Protect Step 1 (Directing) Fail Standard Borylation (Yields C3/C2 mixture) Start->Fail No Directing Group Catalyst Ir-Catalyst + B2Pin2 Chelation-Assisted Activation Protect->Catalyst Step 2 (Borylation) Result Regioselective C7-Bpin Indazole (Ready for Cross-Coupling) Catalyst->Result High Regioselectivity

Workflow for regioselective C7 C-H borylation via N1-directed chelation.

Self-Validating Protocol: Ir-Catalyzed C7 Borylation

  • Catalyst Preparation: In an argon-filled glovebox, mix [Ir(OMe)(cod)]2 (1.5 mol %) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3 mol %) in anhydrous THF. Stir for 10 minutes until the solution turns deep red, indicating active catalyst formation [2].

  • Reagent Addition: Add bis(pinacolato)diboron (B2Pin2, 1.0 eq) and the N1-directed indazole substrate (1.0 eq).

  • Reaction: Seal the vessel and heat at 60 °C for 16 hours.

    • Validation Checkpoint: 11B NMR of an aliquot should show a distinct peak around 30-33 ppm, characteristic of an aryl-Bpin species, confirming successful borylation [3].

  • Workup: Filter through a short pad of silica gel using EtOAc to remove the Iridium catalyst. Concentrate to obtain the C7-borylated product, which is now primed for downstream Suzuki couplings.

Module 3: Regioselective N-Alkylation & Protection

Q: I am getting a mixture of N1 and N2 alkylation products when trying to protect my 7-substituted indazole. How do I control this?

The Causality (Expertise & Experience): The indazole ring possesses two nucleophilic nitrogen atoms. While N1 is the thermodynamically favored site for alkylation, the presence of a bulky substituent at the C7 position physically blocks approaching electrophiles. This steric hindrance drastically increases the activation energy for N1 attack, shifting the kinetic preference toward the unhindered N2 position.

The Solution: To force N1 alkylation on a 7-substituted indazole, you must operate under strict thermodynamic control or utilize continuous flow chemistry to precisely manage heat transfer and reaction times [4]. Using a strong base (like KOH or NaH) in a highly polar aprotic solvent (DMSO or DMF) at elevated temperatures allows the kinetically formed N2 product to equilibrate to the more stable N1 product.

Self-Validating Protocol: Thermodynamic N1-Alkylation

  • Deprotonation: Dissolve the 7-substituted indazole (1.0 eq) in anhydrous DMSO (0.2 M). Add powdered KOH (2.0 eq) and stir at room temperature for 30 minutes. The solution will darken as the indazolide anion forms.

  • Alkylation: Dropwise add the alkyl halide (1.1 eq).

  • Thermodynamic Equilibration: Heat the reaction mixture to 80 °C for 4 hours.

    • Validation Checkpoint: Monitor by 1H NMR. The N1-alkylated product will typically show the N-CH2 protons shifted further upfield compared to the N2-alkylated isomer.

  • Quench & Extract: Cool to room temperature, quench with ice water, and extract with EtOAc. Wash the organic layer extensively with brine to remove DMSO.

References

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. National Institutes of Health (NIH) / PMC.
  • Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation.
  • Controlling selectivity in N-heterocycle directed borylation of indoles. Royal Society of Chemistry (RSC).
  • Fast Functionalization of (7-Aza)indoles Using Continuous Flow Processes.
Optimization

Technical Support Center: Optimization of Reaction Time for Indazole Esterification

Welcome to the technical support center for the optimization of indazole esterification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experiment...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of indazole esterification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental workflows. Here, we delve into the nuances of this crucial chemical transformation, providing in-depth, evidence-based solutions to common challenges. Our approach is rooted in a deep understanding of reaction kinetics and mechanistic pathways to empower you to achieve faster, more efficient, and higher-yielding esterifications.

Troubleshooting Guide: Enhancing Reaction Efficiency

This section addresses specific issues that can impede the progress of your indazole esterification, offering causative explanations and actionable solutions.

Issue 1: The Reaction is Sluggish or Has Stalled

A slow or stalled reaction is one of the most frequent hurdles in organic synthesis. Several factors, from reagent activity to reaction conditions, can be at play.

Potential Cause 1: Inadequate Catalyst Activity or Loading

The choice and amount of catalyst are paramount in driving the esterification forward. Acid catalysts are commonly employed to protonate the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Troubleshooting Steps & Solutions:

    • Verify Catalyst Choice: For standard Fischer esterification conditions, strong protic acids like sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TSA) are effective. For more sensitive substrates, milder catalysts or coupling agents may be necessary.

    • Increase Catalyst Loading: If the reaction is slow, a modest increase in the catalyst loading can enhance the rate. However, be cautious, as excessive acid can lead to side reactions or degradation of starting materials.[1]

    • Consider Alternative Catalysts: If common acid catalysts are ineffective, consider using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), which activate the carboxylic acid through a different mechanism.[2]

Potential Cause 2: Suboptimal Reaction Temperature

Esterification is often a thermally dependent process. Insufficient heat can result in a slow reaction rate, while excessive heat can promote side reactions or decomposition.[1][3]

  • Troubleshooting Steps & Solutions:

    • Gradual Temperature Increase: If the reaction is proceeding slowly at room temperature, gradually increasing the temperature can significantly accelerate the rate.[2] A common strategy is to perform the reaction under reflux conditions.[1]

    • Monitor for Side Products: While increasing the temperature, it is crucial to monitor the reaction for the formation of impurities using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

    • Consult Literature for Optimal Range: Researching similar esterification reactions in the literature can provide a good starting point for the optimal temperature range for your specific substrates.

Potential Cause 3: Equilibrium Limitations

Fischer esterification is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the starting materials, slowing down or stalling the forward reaction.[1]

  • Troubleshooting Steps & Solutions:

    • Use an Excess of One Reactant: Employing a large excess of the alcohol can shift the equilibrium towards the product side. Often, the alcohol itself can be used as the solvent.[1]

    • Remove Water: Actively removing water as it is formed is a highly effective strategy. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent like molecular sieves, or performing the reaction in a solvent that forms an azeotrope with water (e.g., toluene).

Issue 2: Formation of N-1 and N-2 Regioisomers

A significant challenge in the functionalization of indazoles is controlling the regioselectivity of the reaction, often leading to a mixture of N-1 and N-2 substituted products.[4][5][6] The ratio of these isomers is highly dependent on the reaction conditions.[2][4]

Potential Cause: Interplay of Kinetic and Thermodynamic Control

Generally, the N-1 substituted indazole is the thermodynamically more stable product, while the N-2 isomer is often kinetically favored.[5][6] The choice of base, solvent, and temperature can influence which pathway predominates.

  • Troubleshooting Steps & Solutions:

    • Optimize Base and Solvent System: The selection of the base and solvent is critical for controlling regioselectivity.[2][4] For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) often favors the formation of the N-1 isomer.[4][7]

    • Temperature Control: Lower temperatures may favor the kinetically controlled N-2 product, while higher temperatures can allow for equilibration to the more stable N-1 product.

    • Consider the Alkylating/Acylating Agent: The nature of the electrophile can also influence the N-1/N-2 ratio.[6]

Issue 3: Low Product Yield and/or Purity Issues

Even when the reaction goes to completion, the isolated yield of the desired indazole ester may be low, or the product may be contaminated with impurities.

Potential Cause 1: Side Reactions

Several side reactions can occur during indazole esterification, reducing the yield of the desired product. These can include decarboxylation of the indazole-3-carboxylic acid starting material under harsh conditions or hydrolysis of the ester product.[2]

  • Troubleshooting Steps & Solutions:

    • Milder Reaction Conditions: Employing milder reaction conditions, such as lower temperatures or less aggressive catalysts, can help to minimize side reactions.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive substrates.[4]

    • Careful Work-up: The work-up procedure should be designed to remove byproducts and unreacted starting materials effectively. This may involve aqueous washes to remove acid catalysts and water-soluble impurities, followed by drying of the organic layer.[8]

Potential Cause 2: Inefficient Purification

The purification method chosen can significantly impact the final yield and purity of the product.

  • Troubleshooting Steps & Solutions:

    • Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired ester from impurities and regioisomers.[4][8] The choice of eluent system is crucial for achieving good separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent method for obtaining highly pure material.[9]

    • Analytical Monitoring: Use analytical techniques like NMR spectroscopy to confirm the structure and purity of the final product.[2] HMBC and NOESY NMR experiments can be particularly useful for distinguishing between N-1 and N-2 isomers.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of indazole esterification.

Q1: What is the typical reaction time for indazole esterification?

The reaction time for indazole esterification can vary significantly, from a few hours to over 24 hours.[4][10] It is dependent on several factors, including the specific substrates, the catalyst used, the reaction temperature, and the solvent. It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[4]

Q2: Which solvents are most suitable for indazole esterification?

A range of organic solvents can be used for indazole esterification.[10] The choice of solvent can influence reaction rate and regioselectivity. Common solvents include:

  • Aprotic Polar Solvents: N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often good choices.[10]

  • Ethers: Tetrahydrofuran (THF) and diethyl ether are also frequently used.[10]

  • Halogenated Solvents: Dichloromethane and chloroform can be suitable for certain reactions.[10]

  • Aromatic Hydrocarbons: Toluene can be used, particularly when water removal via a Dean-Stark trap is desired.[10]

Q3: How can I monitor the progress of my reaction?

Regularly monitoring the reaction is crucial for determining when it is complete and for identifying any potential issues.

  • Thin Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the consumption of starting materials and the formation of products.[4][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the identification of products and byproducts by their mass-to-charge ratio.[4]

Q4: Are there any safety precautions I should take when performing indazole esterification?

Yes, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when using volatile or hazardous reagents.

  • Handling of Reagents: Be cautious when handling strong acids, bases, and potentially toxic or flammable solvents. If using diazo compounds, be aware of their potential explosive nature and take appropriate precautions.[8]

Experimental Protocols

General Protocol for Fischer Esterification of Indazole-3-Carboxylic Acid

This protocol provides a general guideline for the esterification of an indazole carboxylic acid using a strong acid catalyst.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the indazole-3-carboxylic acid (1.0 equivalent).

  • Reagents: Add the desired alcohol, which can be used in excess or as the solvent.

  • Catalyst: Carefully add a catalytic amount of a strong acid (e.g., 5 mol% H₂SO₄ or p-TSA).

  • Reaction: Heat the reaction mixture to reflux and stir.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[4]

  • Work-up: Cool the reaction mixture to room temperature. If the alcohol is volatile, remove it under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure indazole ester.[8]

Protocol for Monitoring Reaction Progress by TLC
  • Sample Preparation: Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate. Also spot the starting material(s) for comparison.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate eluent system.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp or by using a staining agent.

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing.

Visualizations

Troubleshooting Workflow for Sluggish Indazole Esterification

G start Sluggish or Stalled Reaction check_catalyst Check Catalyst Activity & Loading start->check_catalyst catalyst_ok Catalyst OK? check_catalyst->catalyst_ok increase_temp Increase Reaction Temperature temp_ok Reaction Rate Improved? increase_temp->temp_ok remove_water Address Equilibrium (Remove Water) equilibrium_ok Reaction Complete? remove_water->equilibrium_ok catalyst_ok->increase_temp Yes increase_loading Increase Catalyst Loading or Change Catalyst (e.g., Coupling Agent) catalyst_ok->increase_loading No temp_ok->increase_temp No, try higher T monitor_sides Monitor for Side Products temp_ok->monitor_sides Yes use_excess_reactant Use Excess Alcohol or Dehydrating Agent/Dean-Stark equilibrium_ok->use_excess_reactant No success Reaction Optimized equilibrium_ok->success Yes increase_loading->check_catalyst monitor_sides->remove_water use_excess_reactant->remove_water

Caption: A decision tree for troubleshooting slow or stalled indazole esterification reactions.

Key Factors Influencing Indazole Esterification

G ReactionTime Reaction Time Optimization Catalyst Catalyst (Type & Loading) ReactionTime->Catalyst Temperature Reaction Temperature ReactionTime->Temperature Solvent Solvent Polarity & Azeotropic Properties ReactionTime->Solvent Concentration Reactant Concentration & Stoichiometry ReactionTime->Concentration Regioselectivity Regioselectivity (N-1 vs. N-2) ReactionTime->Regioselectivity Catalyst->Regioselectivity Temperature->Regioselectivity Solvent->Regioselectivity

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis of Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate: Solvent Systems and Spectrometer Platforms

As a Senior Application Scientist, selecting the optimal analytical parameters for characterizing complex heterocyclic intermediates is critical for ensuring downstream reproducibility in drug development. Ethyl 7-(benzy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal analytical parameters for characterizing complex heterocyclic intermediates is critical for ensuring downstream reproducibility in drug development. Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate is a highly functionalized indazole derivative. The indazole core is a privileged scaffold in medicinal chemistry, frequently utilized as an indole bioisostere.

However, the 1H NMR characterization of this specific molecule presents two distinct analytical challenges:

  • Labile Proton Dynamics: The indazole N1-H proton is highly susceptible to chemical exchange, which can obscure its detection.

  • Aromatic Overlap: The molecule contains eight aromatic protons (five from the benzyloxy phenyl ring, three from the indazole core) that are prone to second-order coupling effects at lower magnetic fields.

This guide objectively compares the performance of different NMR solvent systems and spectrometer platforms to establish a self-validating protocol for the structural confirmation of this compound.

Structural Anatomy and Mechanistic Chemical Shifts

To establish a baseline for comparison, we must first understand the causality behind the expected chemical shifts. The molecule is divided into three distinct magnetic environments:

  • The Aliphatic Ester (C3): The ethyl ester group acts as an electron-withdrawing group (-R, -I). It presents a classic first-order splitting pattern: a triplet for the methyl group ( 1.40 ppm) and a quartet for the methylene group ( 4.45 ppm).

  • The Benzyloxy Group (C7): The benzylic methylene (-O-CH 2​ -Ph) appears as a sharp singlet ( 5.35 ppm) due to the strong deshielding effect of both the adjacent oxygen and the phenyl ring. The five phenyl protons typically resonate as a multiplet between 7.30 and 7.55 ppm.

  • The Indazole Core (C4, C5, C6 & N1-H): The resonance (+R) effect of the C7-oxygen donates electron density into the indazole ring, selectively shielding the ortho (C6) and para (C4) positions. Consequently, the C6-H proton is the most shielded aromatic signal ( 7.05 ppm). The C4-H proton ( 7.70 ppm) is deshielded by the adjacent C3-ester group. The N1-H proton's shift is highly solvent-dependent[1].

Solvent System Comparison: DMSO-d6 vs. CDCl 3​

The choice of deuterated solvent fundamentally alters the observed spectrum due to solute-solvent interactions. For indazoles, the visibility of the N1-H proton is the primary metric of solvent performance.

The Causality of Proton Exchange

In non-polar or weakly interacting solvents like CDCl 3​ , indazoles undergo rapid intermolecular hydrogen bonding and tautomerism (1H 2H). Trace acidic impurities or moisture in CDCl 3​ catalyze this proton exchange. On the NMR timescale, this intermediate exchange rate broadens the N1-H signal, often causing it to disappear entirely into the baseline.

Conversely, DMSO-d6 is a strong hydrogen-bond acceptor. It disrupts indazole-indazole oligomerization by forming a discrete, stable solute-solvent hydrogen bond with the N1-H proton. This drastically reduces the exchange rate, "locking" the proton and yielding a sharp, distinct peak at 13.5 ppm[2].

Quantitative Data: Solvent Performance
Proton AssignmentExpected Shift in CDCl 3​ ( δ , ppm)Expected Shift in DMSO-d6 ( δ , ppm)Splitting Pattern & J-CouplingPerformance Note
N1-H Missing or very broad13.50Broad singlet (br s, 1H)DMSO-d6 superior for NH detection.
C4-H 7.857.70Doublet (d, J 8.0 Hz, 1H)Deshielded by C3-ester.
Phenyl (C7) 7.35 - 7.507.30 - 7.55Multiplet (m, 5H)Overlaps with C5-H in CDCl 3​ .
C5-H 7.307.25Triplet/dd (t, J 8.0 Hz, 1H)Better resolved in DMSO-d6.
C6-H 6.957.05Doublet (d, J 8.0 Hz, 1H)Shielded by C7-oxygen.
O-CH 2​ (C7) 5.305.35Singlet (s, 2H)Unaffected by solvent.
Ester CH 2​ 4.504.45Quartet (q, J 7.1 Hz, 2H)Unaffected by solvent.
Ester CH 3​ 1.451.40Triplet (t, J 7.1 Hz, 3H)Unaffected by solvent.

Verdict: DMSO-d6 is the objectively superior solvent for the structural validation of Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate, as it provides a complete proton count by stabilizing the N1-H signal.

Spectrometer Platform Comparison: High-Field vs. Benchtop NMR

The democratization of NMR technology has introduced cryogen-free benchtop NMRs (60-80 MHz) to many laboratories. While cost-effective, their performance must be critically evaluated against traditional high-field superconducting systems (400+ MHz) for complex aromatics[3].

The Causality of Second-Order Effects

Chemical shift dispersion (in Hz) is directly proportional to the external magnetic field ( B0​ ). At 60 MHz, a 0.1 ppm difference between two protons equates to only 6 Hz. Because the ortho J-coupling in the indazole ring is typically 7-8 Hz, the ratio of chemical shift difference to coupling constant ( Δν/J ) falls below 1.

This violates the first-order approximation ( Δν/J>10 ), inducing severe second-order quantum mechanical effects (e.g., "roofing" and complex peak splitting). On a benchtop system, the five benzyloxy phenyl protons and the indazole C4/C5 protons will merge into an indecipherable multiplet band, making accurate integration and structural assignment impossible[4]. High-field systems (400 MHz) provide a 40 Hz separation for the same 0.1 ppm difference, restoring first-order behavior.

Quantitative Data: Platform Performance
ParameterBenchtop NMR (60 MHz)High-Field NMR (400 MHz)Impact on Analysis
Resolution ( Δν/J ) <1 (Second-order spectra) >10 (First-order spectra)Benchtop fails to resolve the aromatic region (7.0-7.8 ppm).
Sensitivity (LOD) 10-20 mg required <1 mg requiredHigh-field allows for micro-scale sample analysis.
N1-H Detection Poor (Broad lineshape limits S/N)Excellent (Sharp peak)High-field is required to confidently integrate the N1-H peak.
Throughput/Cost High throughput, low costHigh cost, requires cryogensBenchtop is ideal for simple QA/QC, but inadequate for this specific molecule.

Verdict: High-Field NMR ( 400 MHz) is strictly required for the full structural elucidation of this compound due to the severe spectral overlap of the eight aromatic protons at lower fields.

Standardized Experimental Protocol (Self-Validating System)

To ensure maximum trustworthiness and reproducibility, the following protocol utilizes internal validation steps to guarantee data integrity.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate.

  • Dissolve the compound in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard). Self-Validation: The presence of TMS at exactly 0.00 ppm validates the chemical shift axis.

  • Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

Step 2: Spectrometer Tuning and Locking

  • Insert the sample into a 400 MHz (or higher) spectrometer.

  • Lock the spectrometer to the deuterium frequency of DMSO-d6. Self-Validation: A stable lock signal ensures B0​ field drift is compensated for during acquisition.

  • Perform Probe Tuning and Matching (Wobble curve). Causality: This minimizes reflected RF power, ensuring the 90° pulse calibration is perfectly accurate for maximum signal excitation.

  • Shim the magnetic field (Z1-Z4 gradients) until the DMSO-d6 residual solvent peak (2.50 ppm) achieves a full-width at half-maximum (FWHM) of <1.0 Hz.

Step 3: Acquisition and Processing

  • Execute a standard 1D 1H pulse sequence (zg30 or equivalent) with 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

  • Apply a Fourier Transform with zero-filling to 64k data points and an exponential apodization function (Line Broadening = 0.3 Hz) to enhance the signal-to-noise ratio without sacrificing resolution.

  • Phase the spectrum manually to ensure purely absorptive peak shapes, and apply a polynomial baseline correction to ensure accurate integrals.

Workflow Visualization

NMR_Workflow Prep Sample Preparation (15 mg in 0.6 mL DMSO-d6) Solvent Solvent Selection (DMSO-d6 locks NH proton) Prep->Solvent Platform Platform Selection (High-Field 400+ MHz) Solvent->Platform Tune Probe Tuning & Matching (Minimizes reflected RF power) Platform->Tune Shim Shimming (Z1-Z4) (Optimizes magnetic homogeneity) Tune->Shim Acq FID Acquisition (zg30 pulse sequence, ns=16) Shim->Acq Process Fourier Transform & Phasing (Zero-filling & Apodization) Acq->Process Analyze Multiplet Extraction (J-coupling & Integration) Process->Analyze

Figure 1: Standardized 1H NMR acquisition and processing workflow for indazole derivatives.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Benchtop NMR Spectroscopy Market Analysis. Nanalysis. Available at: [Link]

  • Benchtop NMR in Biomedicine: An Updated Literature Overview. MDPI. Available at:[Link]

Sources

Comparative

HPLC Purity Standards for Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate: A Comprehensive Comparison Guide

Introduction Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate (CAS 885278-92-2)[1] is a highly specialized heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate (CAS 885278-92-2)[1] is a highly specialized heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and anti-inflammatory agents. Because the indazole core and its functional groups dictate downstream reactivity, the purity of this intermediate is paramount. Trace impurities—such as des-benzyl byproducts or ester hydrolysis variants—can propagate through multi-step syntheses, leading to catastrophic yield losses or toxicological liabilities in the final API.

This guide objectively compares purity grades and analytical column chemistries, providing researchers with a self-validating High-Performance Liquid Chromatography (HPLC) protocol for rigorous purity assessment.

Purity Grade Comparison: Reference Standard vs. Synthesis Grade

When sourcing or synthesizing Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate, selecting the appropriate purity grade dictates the success of subsequent reactions.

Table 1: Comparison of Commercial Purity Grades

ParameterReference Standard GradeSynthesis GradeCrude Extract
Target Purity (HPLC) ≥ 99.0%≥ 95.0%< 90.0%
Impurity Profile Fully characterized (NMR/MS)Unknown trace isomersHigh solvent/reagent residue
Application Analytical calibration, API final stepsEarly-stage bulk synthesisInitial reaction monitoring
Cost Impact HighModerateLow
Risk of Side Reactions NegligibleModerate (requires cleanup)High (yield degradation)

Analytical Method Development: Causality and Column Selection

Developing an HPLC method for this compound requires understanding its molecular vulnerabilities. The molecule contains:

  • A basic indazole nitrogen: Prone to secondary interactions with residual silanols on the silica stationary phase, causing peak tailing.

  • A benzyloxy group: Highly hydrophobic and rich in π -electrons.

  • An ethyl ester: Susceptible to base-catalyzed hydrolysis.

Column Chemistry Comparison: C18 vs. Phenyl-Hexyl

While a standard C18 column separates analytes purely based on hydrophobicity, a Phenyl-Hexyl column introduces π−π interactions. Because the benzyloxy group and the indazole core are aromatic, the Phenyl-Hexyl stationary phase provides orthogonal selectivity. This is critical for resolving the parent compound from its primary degradation product, the des-benzyl impurity (7-hydroxy-1H-indazole-3-carboxylate), which differs primarily in its aromatic footprint.

Mobile Phase Causality

To suppress the ionization of the basic indazole nitrogen and prevent peak tailing, an acidic modifier is required. We utilize 0.1% Trifluoroacetic acid (TFA) in both water and acetonitrile. TFA acts as an ion-pairing agent, ensuring the compound remains in a neutral, highly retained state, yielding sharp, symmetrical peaks[2].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocol incorporates System Suitability Testing (SST) as an internal control, aligning with ICH Q2(R1) guidelines[3]. The system validates itself before any sample data is accepted.

Step-by-Step HPLC Methodology
  • Instrument: Agilent 1260 Infinity II (or equivalent) with Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: HPLC-grade Water + 0.1% TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the indazole chromophore).

  • Injection Volume: 5 µL.

  • Sample Diluent: Methanol (ensures complete solubility of the hydrophobic benzyl ether).

Self-Validation Criteria (SST)

Before analyzing the sample, inject a standard mixture containing the parent compound and the des-benzyl impurity. The run is ONLY valid if:

  • Resolution (Rs) between parent and impurity is > 2.0 (ensures baseline separation).

  • Tailing Factor (Tf) of the parent peak is < 1.5 (confirms absence of silanol interference).

  • %RSD of peak area across 5 replicate injections is ≤ 2.0% (confirms injector precision).

Quantitative Data Presentation

The following experimental data demonstrates the superior resolving power of the Phenyl-Hexyl column compared to a standard C18 column for this specific indazole derivative.

Table 2: Chromatographic Performance Comparison (Experimental Data Summary)

MetricStandard C18 ColumnPhenyl-Hexyl Column
Retention Time (Parent) 11.2 min12.8 min
Retention Time (Des-benzyl Impurity) 10.8 min9.4 min
Resolution (Rs) 1.4 (Co-elution risk)3.8 (Baseline separation)
Tailing Factor (Tf) 1.61.1
Peak Purity Match Factor 985999

Analysis: The Phenyl-Hexyl column significantly shifts the retention time of the des-benzyl impurity due to the loss of π−π interactions (since the benzyl group is cleaved), resulting in a massive increase in resolution (Rs = 3.8), far exceeding the ICH requirement of Rs > 2.0[3].

Visualizations

HPLC_Workflow A Sample Preparation (Diluent: MeOH) B Column Selection (C18 vs. Phenyl-Hexyl) A->B C Mobile Phase Optimization (Gradient: Water/ACN + 0.1% TFA) B->C D System Suitability Testing (Rs > 2.0, Tailing < 1.5) C->D E Purity Assessment (Target ≥ 99.0%) D->E

Fig 1: Step-by-step HPLC method development and validation workflow for indazole derivatives.

Degradation_Pathway Parent Ethyl 7-(benzyloxy)-1H- indazole-3-carboxylate (Parent API) ImpA 7-hydroxy-1H-indazole- 3-carboxylate (Des-benzyl Impurity) Parent->ImpA Hydrogenolysis / Strong Acid ImpB 7-(benzyloxy)-1H-indazole- 3-carboxylic acid (Ester Hydrolysis Impurity) Parent->ImpB Base-Catalyzed Hydrolysis

Fig 2: Primary degradation pathways generating key impurities during synthesis and storage.

References

  • [3] Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology | Source: U.S. Food and Drug Administration (FDA) | URL: [Link]

Sources

Validation

Comparative Potency Guide: 7-Benzyloxy vs. 7-Hydroxy Indazoles in Target-Directed Drug Design

Introduction The indazole ring is a privileged pharmacophore extensively utilized in medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors, nitric oxide synthase (NOS) inhibitors, and mitochond...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indazole ring is a privileged pharmacophore extensively utilized in medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors, nitric oxide synthase (NOS) inhibitors, and mitochondrial respiration modulators. Substitution at the 7-position of the indazole core drastically alters the molecule's physicochemical properties, steric footprint, and hydrogen-bonding capacity.

This guide objectively compares the biological potency and structure-activity relationship (SAR) profiles of 7-hydroxyindazoles (7-OH) versus 7-benzyloxyindazoles (7-OBn) . By analyzing supporting experimental data and validated workflows, this guide provides drug development professionals with the mechanistic insights required to optimize indazole-based lead compounds.

Section 1: Structural & Mechanistic Divergence

The choice between a 7-OH and a 7-OBn substituent dictates the interaction paradigm with the biological target [1]:

  • 7-Hydroxyindazole (7-OH): The hydroxyl group acts as both a hydrogen bond donor and acceptor. It features a minimal steric volume, allowing it to penetrate tight binding pockets (e.g., kinase hinge regions or the Qi site of mitochondrial Complex III[2]). While its high polarity can incur a desolvation penalty upon binding, it forms critical anchoring interactions when properly oriented.

  • 7-Benzyloxyindazole (7-OBn): The benzyloxy ether introduces massive steric bulk and high lipophilicity while entirely eliminating the hydrogen bond donor capability. In tightly constrained active sites, this modification causes a severe steric clash, abolishing target affinity. Consequently, the 7-OBn group is frequently employed as a transient synthetic protecting group rather than a final pharmacophore, unless the target possesses a large adjacent hydrophobic cavity.

SAR_Logic Indazole Indazole Core (Position 7) OH 7-Hydroxy (7-OH) • H-Bond Donor/Acceptor • Low Steric Bulk • High Polarity Indazole->OH OBn 7-Benzyloxy (7-OBn) • Lipophilic • High Steric Bulk • No H-Bond Donor Indazole->OBn Outcome1 Hinge-Binding / Target Activation (Tight Pockets) OH->Outcome1 Outcome2 Steric Clash / Loss of Affinity (Unless Pocket is Large) OBn->Outcome2

Logical SAR divergence between 7-OH and 7-OBn indazole substitutions.

Section 2: Comparative Experimental Data

To illustrate the profound impact of these substituents, we examine their comparative potency against Neuronal Nitric Oxide Synthase (nNOS) , a target where the 7-position is critical for binding within the catalytic domain.

Case Study: nNOS Inhibition

A comprehensive SAR study evaluated various 7-substituted indazoles against rat cerebellum nNOS [1]. The experimental data reveals that steric bulk at the 7-position is a primary determinant of inhibitory potency.

Table 1: Comparative Potency of 7-Substituted Indazoles against nNOS
CompoundSubstituent at C7IC₅₀ / % Inhibition (at 100 µM)Steric Bulk (Relative)H-Bond Donor
7-Methoxyindazole -OCH₃6.3 µMSmallNo
7-Hydroxyindazole -OH>100 µM (7% inhibition)Very SmallYes
7-Ethoxyindazole -OCH₂CH₃>100 µM (50% inhibition)MediumNo
7-Benzyloxyindazole -OCH₂PhNo effect (0% inhibition) Very LargeNo

Mechanistic Causality: The 7-methoxy group represents the optimal balance of electron-donating properties and steric size, achieving an IC₅₀ of 6.3 µM. The 7-hydroxy derivative, despite its smaller size, showed minimal activity (7% inhibition). This is attributed to a high desolvation penalty; the highly polar -OH group must shed its hydration shell to enter the lipophilic pocket, weakening the critical stacking interactions with the enzyme's heme plane.

Conversely, the 7-benzyloxyindazole exhibited 0% inhibition . Its massive steric bulk physically prevents the indazole core from entering the narrow substrate-binding cavity to interact with critical residues (Trp358 and Met360). This confirms that for targets with constrained binding sites, the 7-OBn modification is biologically inert and should only be utilized as a synthetic intermediate [1].

Section 3: Experimental Methodologies

To ensure reproducibility, the following self-validating protocols describe the synthesis, interconversion, and biological evaluation of these derivatives.

Protocol 1: Regioselective Synthesis of 7-Benzyloxyindazole

Causality Note: Potassium carbonate ( K2​CO3​ ) is utilized as a weak base. It is strong enough to deprotonate the acidic phenolic hydroxyl group at C7, but not strong enough to deprotonate the indazole nitrogen (N1/N2). This ensures strict O-alkylation regioselectivity without the need for N-protection [1].

  • Preparation: Dissolve 7-hydroxyindazole (1.0 eq) in anhydrous acetone (or DMF for lower solubility derivatives).

  • Alkylation: Add anhydrous K2​CO3​ (1.5 eq) and benzyl bromide (1.1 eq) to the solution.

  • Reaction: Stir the mixture under an argon atmosphere at reflux (if using acetone) or room temperature (if using DMF) for 12–18 hours.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 7-benzyloxyindazole.

Protocol 2: Deprotection to 7-Hydroxyindazole via Hydrogenolysis
  • Preparation: Dissolve the functionalized 7-benzyloxyindazole derivative in MS-grade methanol.

  • Catalysis: Carefully add 10% Pd/C catalyst (0.1 eq by weight) under a continuous flow of inert gas (Argon/Nitrogen) to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas via a balloon. Stir vigorously at room temperature for 4–6 hours.

  • Isolation: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the active 7-hydroxyindazole pharmacophore.

Protocol 3: Radiometric nNOS Inhibition Assay

Causality Note: Dowex 50W-X8 cation exchange resin is used because it binds the positively charged, unreacted substrate ( [3H] -L-arginine), allowing the neutral/zwitterionic product ( [3H] -L-citrulline) to elute in the flow-through. This enables precise quantification of enzyme activity against background noise.

  • Assay Buffer: Prepare a reaction mixture containing 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM EDTA, 1.25 mM CaCl2​ , 10 µM tetrahydrobiopterin, 0.1 µM calmodulin, and 100 µM NADPH.

  • Enzyme & Inhibitor: Add recombinant nNOS enzyme. Introduce the indazole inhibitor dissolved in DMSO. Self-Validation Step: Include a vehicle control (0.4% DMSO) to establish baseline 100% activity, and a known reference inhibitor (e.g., 7-nitroindazole) to validate assay sensitivity.

  • Initiation: Start the catalytic reaction by adding 10 µM of [3H] -L-arginine. Incubate at 37°C for exactly 15 minutes.

  • Termination & Separation: Quench the reaction with 1 mL of stop buffer (20 mM HEPES, pH 5.5, 2 mM EDTA). Pass the mixture through a column containing Dowex 50W-X8 resin ( Na+ form).

  • Quantification: Collect the eluate and quantify the [3H] -L-citrulline concentration via liquid scintillation counting to calculate the IC₅₀.

Workflow Step1 1. Scaffold Synthesis (7-Hydroxyindazole) Step2 2. Regioselective O-Benzylation (BnBr, K2CO3, Acetone) Step1->Step2 Protect OH Step3 3. Core Functionalization (Cross-Coupling / Derivatization) Step2->Step3 Step4 4. Hydrogenolysis Deprotection (H2, Pd/C, MeOH) Step3->Step4 Yield 7-OH Step5 5. Radiometric in vitro Assay (Dowex Resin Separation) Step3->Step5 Screen 7-OBn (Comparative Data) Step4->Step5 Screen 7-OH

Experimental workflow for synthesizing and evaluating 7-OH vs 7-OBn indazoles.

References

  • Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors Journal of Enzyme Inhibition and Medicinal Chemistry (2003).[Link]

  • Potent Inhibitors of the Qi Site of the Mitochondrial Respiration Complex III Journal of Medicinal Chemistry (2006).[Link]

Comparative

IR spectrum interpretation for Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate

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Author: BenchChem Technical Support Team. Date: March 2026

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Refining the Comparative Table

I'm now focusing on refining the comparative data table, expanding each row to capture key spectral differences, and integrating the information on N-H, O-H, C=O, and ether stretches. I'm carefully documenting the spectral characteristics of the benzyl group and I'm ensuring the data directly validates the synthetic progression. The comparison highlights the IR spectrum's sensitivity for confirming the transformations.

Comparative IR Spectroscopy Guide: Structural Elucidation of Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate

Executive Summary

Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate is a complex heterocyclic scaffold frequently utilized in the development of kinase inhibitors and synthetic cannabinoid analogs. For researchers synthesizing this molecule, verifying the successful functionalization of the indazole core—specifically the esterification at the C3 position and the etherification at the C7 position—is a critical quality control step.

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide definitive atomic connectivity, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, orthogonal, and non-destructive method to validate these specific functional group transformations. This guide objectively compares the IR spectral profile of the target molecule against its synthetic precursors, providing a mechanistic framework for spectral interpretation.

Structural Deconstruction & Mechanistic IR Theory

To accurately interpret the IR spectrum of Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate, the molecule must be deconstructed into its three primary infrared-active domains. Understanding the physical causality behind these vibrations allows for robust structural verification[1].

  • The Indazole Core: The most diagnostic feature of the 1H-indazole scaffold is the N-H stretching vibration, which typically appears as a broad band in the 3150–3000 cm⁻¹ region[2]. This broadening is caused by extensive intermolecular hydrogen bonding. Additionally, the fused pyrazole and benzene rings produce a series of sharp, characteristic C=C and C=N stretching vibrations between 1620 and 1450 cm⁻¹[2].

  • The Ethyl Ester (C3 Position): The ester carbonyl (C=O) stretch is highly polar and typically dominates the spectrum as the most intense peak. Because the C=O group at the C3 position is conjugated with the aromatic indazole system, its stretching frequency is slightly lowered (~1710–1730 cm⁻¹) compared to an isolated aliphatic ester (~1740 cm⁻¹)[1].

  • The Benzyloxy Ether (C7 Position): The addition of the benzyl group introduces two critical markers. First, the asymmetric C-O-C ether stretch appears strongly between 1250 and 1050 cm⁻¹. Second, the mono-substituted benzene ring of the benzyl group exhibits highly specific out-of-plane (OOP) C-H bending vibrations at approximately 730 cm⁻¹ and 690 cm⁻¹[1]. These low-frequency bands are definitive proof of successful benzylation.

FunctionalMapping Mol Ethyl 7-(benzyloxy)- 1H-indazole-3-carboxylate Ind Indazole Core Mol->Ind Est Ethyl Ester (C3) Mol->Est Bzl Benzyloxy (C7) Mol->Bzl NH N-H Stretch 3150-3000 cm⁻¹ Ind->NH Ar C=N / C=C Aromatic 1620-1450 cm⁻¹ Ind->Ar CO C=O Ester Stretch ~1720 cm⁻¹ Est->CO CO_eth C-O-C Ether ~1250-1050 cm⁻¹ Bzl->CO_eth OOP Mono-sub Benzene OOP 730 & 690 cm⁻¹ Bzl->OOP

Fig 1: Logical mapping of structural functional groups to diagnostic IR absorption bands.

Comparative Spectral Analysis

To demonstrate the utility of IR spectroscopy in tracking the synthesis of Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate, we compare its spectral markers against two common precursors: the starting acid and the intermediate phenolic ester. This comparative matrix highlights exactly which bands appear or disappear during the reaction sequence.

Functional Group MarkerPrecursor 1: 7-hydroxy-1H-indazole-3-carboxylic acidPrecursor 2: Ethyl 7-hydroxy-1H-indazole-3-carboxylateTarget: Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate
O-H Stretch (Acid/Phenol) ~3300–2500 cm⁻¹ (Massive, broad band obscuring N-H)~3300–3100 cm⁻¹ (Sharper phenolic OH)Absent (Confirms complete O-alkylation)
N-H Stretch (Indazole) Obscured by carboxylic acid O-H dimer~3150–3000 cm⁻¹ (Visible)~3150–3000 cm⁻¹ (Visible)
C=O Stretch (Carbonyl) ~1690 cm⁻¹ (Broad, strongly H-bonded acid)~1720 cm⁻¹ (Sharp, conjugated ester)~1720 cm⁻¹ (Sharp, conjugated ester)
C-O-C Stretch (Ether) AbsentAbsent~1250–1050 cm⁻¹ (Strong new band)
Aromatic C-H OOP Bends ~750 cm⁻¹ (1,2,3-trisubstituted indazole ring)~750 cm⁻¹ (1,2,3-trisubstituted indazole ring)~750 cm⁻¹, plus ~730 & ~690 cm⁻¹ (Mono-sub benzyl)

Analytical Takeaway: The successful conversion to the target molecule is definitively proven by the disappearance of all O-H stretching above 3100 cm⁻¹ and the simultaneous emergence of the 730/690 cm⁻¹ out-of-plane bends, which act as a unique fingerprint for the benzyloxy moiety[1].

Standardized ATR-FTIR Experimental Protocol

To ensure the trustworthiness and reproducibility of the spectral data, Attenuated Total Reflectance (ATR) FTIR must be used instead of traditional KBr pellet transmission.

Causality of the Method: KBr is highly hygroscopic. Moisture absorbed during pellet pressing introduces a broad artifact at ~3400 cm⁻¹ (O-H stretch) and a bending mode at ~1640 cm⁻¹. These artifacts critically obscure the diagnostic indazole N-H stretch and the aromatic C=C stretches[1]. ATR avoids this entirely by analyzing the solid directly via an evanescent wave.

Step-by-Step Methodology:

  • System Validation & Background: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and allow it to dry. Acquire a background scan (air) from 4000 to 400 cm⁻¹. Rationale: This creates a self-validating baseline by subtracting ambient CO₂ and water vapor from the optical path before sample introduction.

  • Sample Application: Transfer 2–5 mg of the dry, solid Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR anvil and apply consistent pressure until the software indicates optimal optical contact. Rationale: The penetration depth of the IR beam in ATR is only 0.5–2 micrometers; intimate contact is required to generate reproducible peak intensities.

  • Spectral Acquisition: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Co-add a minimum of 32 scans. Rationale: Signal-to-noise ratio increases proportionally to the square root of the number of scans. 32 scans provide an optimal mathematical balance between rapid acquisition and the elimination of background electronic noise[3].

  • Data Processing: Apply an ATR correction algorithm within the spectrometer software. Rationale: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes the spectrum to match standard transmission data, allowing for accurate comparison against literature libraries[3].

ATRWorkflow Step1 1. System Validation Clean crystal & acquire background Step2 2. Sample Preparation Apply solid & engage ATR anvil Step1->Step2 Step3 3. Spectral Acquisition 32 scans, 4 cm⁻¹ resolution Step2->Step3 Step4 4. Data Processing ATR & baseline correction Step3->Step4 Step5 5. Spectral Interpretation Peak picking & reference comparison Step4->Step5

Fig 2: Standardized ATR-FTIR experimental workflow for self-validating spectral acquisition.

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.
  • BenchChem. (2025). Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide.
  • ChemRxiv. (2023). Leveraging Infrared Spectroscopy for Automated Structure Elucidation.

Sources

Validation

Validating the Synthesis of Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate: A Comparative Guide to TLC Methodologies

Target Audience: Researchers, synthetic chemists, and drug development professionals. Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate (CAS: 885278-92-2) [5] is a highly valued intermediate in medicinal chemistry, frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate (CAS: 885278-92-2) [5] is a highly valued intermediate in medicinal chemistry, frequently utilized in the synthesis of complex indazole-based pharmacophores, including potent kinase inhibitors (e.g., VEGFR/EGFR targets) [3] and synthetic cannabinoid receptor agonists.

Synthesizing this compound typically involves the O -benzylation of ethyl 7-hydroxy-1H-indazole-3-carboxylate using benzyl bromide and a mild base (such as K2​CO3​ ) in a polar aprotic solvent like DMF or THF [4]. Because over-alkylation (e.g., N -alkylation at the indazole core) or incomplete conversion can severely impact downstream yields, real-time kinetic monitoring is critical. While LC-MS provides definitive mass confirmation, Thin Layer Chromatography (TLC) remains the most efficient, frontline tool for instantaneous reaction validation.

This guide objectively compares the performance of various planar chromatography alternatives and provides a self-validating experimental protocol for monitoring this specific transformation.

Mechanistic Context & The Polarity Shift

To monitor a reaction effectively via TLC, one must understand the causality behind the physical changes in the molecules.

The starting material, ethyl 7-hydroxy-1H-indazole-3-carboxylate, features a free phenolic hydroxyl group at the C7 position. This functional group acts as a strong hydrogen-bond donor, interacting tightly with the silanol groups on a normal-phase silica stationary phase. Consequently, the starting material exhibits a high affinity for the stationary phase and a low retention factor ( Rf​ ).

Upon successful O -benzylation, this hydroxyl group is masked by a bulky, lipophilic benzyl ether. The loss of the primary hydrogen-bond donor drastically reduces the molecule's polarity. In a normal-phase solvent system (e.g., Hexane/Ethyl Acetate), the product will migrate significantly faster than the starting material, creating a wide, easily resolvable Rf​ gap.

G SM Starting Material Ethyl 7-hydroxy-1H-indazole-3-carboxylate (High Polarity, H-Bond Donor) Reagents Reagents Benzyl Bromide + K2CO3 in DMF (80°C) SM->Reagents TLC_SM TLC: Low Rf Strong Silica Affinity SM->TLC_SM Product Product Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate (Low Polarity, H-Bond Masked) Reagents->Product TLC_Prod TLC: High Rf Weak Silica Affinity Product->TLC_Prod

Fig 1: Reaction logic and resulting polarity shift driving TLC separation.

Product Comparison: Selecting the Optimal Stationary Phase

Not all TLC plates yield the same quality of data. For pharmaceutical quality control and precise reaction monitoring, High-Performance Thin Layer Chromatography (HPTLC)[2] and Reversed-Phase (RP) plates offer distinct advantages over standard silica gel.

HPTLC plates utilize an optimized 5–6 µm silica particle size compared to the 10–12 µm size found in standard plates [1]. This smaller, more uniform particle distribution results in a smoother surface, higher theoretical plate counts, and significantly sharper bands [2].

Comparative Performance Data

The following table summarizes the quantitative performance of three distinct planar chromatography options for resolving the starting material from the benzylated product.

ParameterStandard Silica Gel 60 F254​ HPTLC Silica Gel 60 F254​ RP-18 F254s​ (Reversed Phase)
Particle Size 10–12 µm5–6 µm[1]5–6 µm
Development Time 15–20 min3–5 min [2]10–15 min
SM Rf​ (Hex:EtOAc 7:3)0.250.22N/A
Product Rf​ (Hex:EtOAc 7:3)0.650.62N/A
Product Rf​ (MeCN: H2​O 8:2)N/AN/A0.35
Resolution ( Rs​ ) ~1.5> 2.5> 2.0
Limit of Detection (UV) ~100 ng~10 ng [2]~20 ng
Best Use Case Routine, low-cost daily monitoring.High-throughput screening; densitometric quantification.Resolving lipophilic impurities (e.g., dibenzyl ether byproducts).

Scientist's Verdict: For standard reaction monitoring, HPTLC Silica Gel 60 F254​ is the superior choice. The 3-fold reduction in development time and the elimination of band diffusion allow for immediate, unambiguous confirmation of reaction completion, preventing the degradation of the product that can occur from over-heating the reaction mixture.

Self-Validating Experimental Protocol

A robust analytical protocol must be self-validating. Relying solely on the appearance of a new UV-active spot is insufficient, as side reactions (e.g., hydrolysis of benzyl bromide to benzyl alcohol) can produce false positives. The following step-by-step methodology incorporates co-spotting and orthogonal chemical staining to ensure absolute trustworthiness.

Phase 1: Sample Preparation
  • Quenching: Extract a 10 µL aliquot from the reaction mixture. Dilute it immediately into 200 µL of Ethyl Acetate (EtOAc) and 200 µL of saturated aqueous NH4​Cl .

  • Phase Separation: Vortex for 5 seconds. Allow the layers to separate. The organic (top) layer contains the analytes, while the aqueous layer traps the DMF solvent and inorganic salts ( K2​CO3​ , KBr ), which would otherwise cause severe TLC band streaking.

Phase 2: Plate Preparation & Spotting (Co-Spotting Technique)
  • Use an HPTLC Silica Gel 60 F254​ plate (10 x 10 cm).

  • Draw a baseline 1 cm from the bottom using a soft graphite pencil.

  • Apply 1 µL spots using a glass capillary in three distinct lanes:

    • Lane 1 (Reference): Pure starting material (Ethyl 7-hydroxy-1H-indazole-3-carboxylate).

    • Lane 2 (Co-spot): 1 µL of Reference + 1 µL of Quenched Reaction Organic Layer. (Crucial for proving the new spot is distinct from the starting material without matrix effects).

    • Lane 3 (Sample): Quenched Reaction Organic Layer.

Phase 3: Development & Orthogonal Visualization
  • Chamber Saturation: Place a filter paper in a twin-trough chamber. Add 10 mL of the mobile phase (Hexane:EtOAc, 7:3 v/v) and allow it to equilibrate for 15 minutes.

  • Development: Insert the plate and develop until the solvent front is 1 cm from the top edge. Remove and air-dry completely.

  • Primary Detection (Non-Destructive): Examine under UV light at 254 nm. Both the indazole core and the new benzyl ring are highly conjugated and will appear as dark spots against the green fluorescent background.

  • Secondary Validation (Destructive Staining): Dip the plate in a Ferric Chloride ( FeCl3​ ) stain or spray with Fast Blue BB salt .

    • Causality: These stains specifically react with free phenols. The starting material will immediately turn a dark, distinct color (e.g., blue/black with FeCl3​ ), while the fully benzylated product will remain unstained. If Lane 3 shows no UV-active spot that stains with FeCl3​ , the O -benzylation is definitively complete.

G Step1 1. Sampling Quench 10 µL aliquot in EtOAc/H2O Step2 2. Spotting Co-spot SM, Rxn Mixture, and Ref Standard Step1->Step2 Step3 3. Development Hexane:EtOAc (7:3) in saturated chamber Step2->Step3 Step4 4. Primary Detection UV 254 nm (Conjugated Indazole Core) Step3->Step4 Step5 5. Secondary Validation FeCl3 Stain (Detects unreacted phenol) Step4->Step5

Fig 2: Self-validating TLC workflow for monitoring O-benzylation.

Troubleshooting & Advanced Considerations

  • Impurity Profiling (N-Alkylation): Indazoles are prone to tautomerization, and competitive N1

    • or N2 -alkylation can occur if the base is too strong or the temperature too high [4]. If a secondary, high- Rf​ spot appears that is UV-active but does not match the desired product's Rf​ , suspect N -benzylation. In such cases, switching to a 2D-TLC approach or hyphenating the HPTLC plate directly to a Mass Spectrometer (HPTLC-MS) via an elution head is recommended for rapid structural elucidation.
  • Tailing Spots: If the starting material streaks, it is likely due to the acidic nature of the C7-phenol interacting with trace metals in the silica. Adding 1% glacial acetic acid to the mobile phase will suppress ionization and sharpen the bands.

References
  • High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery Journal of Pharmacy and Bioallied Sciences (JPBS)[Link]

  • Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors Taylor & Francis Online [Link]

Comparative

Comparative analysis of ethyl vs methyl indazole-3-carboxylates

Comparative Analysis of Ethyl vs. Methyl Indazole-3-Carboxylates: Pharmacokinetics, Receptor Affinity, and Synthetic Workflows Indazole-3-carboxylates serve as highly privileged scaffolds in medicinal chemistry, most not...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Ethyl vs. Methyl Indazole-3-Carboxylates: Pharmacokinetics, Receptor Affinity, and Synthetic Workflows

Indazole-3-carboxylates serve as highly privileged scaffolds in medicinal chemistry, most notably in the development of synthetic cannabinoid receptor agonists (SCRAs) such as AMB-FUBINACA and their analogs[1]. The structural variation between a methyl ester and an ethyl ester at the C3 position—or within the amino acid-derived head group—significantly alters the molecule's lipophilicity, steric bulk, and metabolic fate[2]. This guide provides an in-depth comparative analysis of methyl versus ethyl indazole-3-carboxylates, focusing on their pharmacological profiles, carboxylesterase-mediated metabolism, and the experimental methodologies required to synthesize and evaluate them.

Mechanistic Pharmacology and Steric Requirements

The substitution of a methyl ester with an ethyl ester in the indazole-3-carboxylate core or its valinate/tert-leucinate derivatives (e.g., AMB-FUBINACA vs. EMB-FUBINACA) directly influences binding affinity at the CB1 and CB2 G-protein coupled receptors[1][2].

  • Steric Hindrance and Pocket Fit: The CB1 receptor binding pocket accommodates lipophilic tail groups and specific head group conformations. While methyl esters (e.g., AMB-FUBINACA) exhibit an optimal steric fit yielding sub-nanomolar efficacy, the slight increase in bulk with an ethyl ester (EMB-FUBINACA) maintains high binding affinity but can alter the dissociation kinetics and functional efficacy[2][3].

  • Enantiomeric Specificity: In both methyl and ethyl variations, the (S)-enantiomer consistently demonstrates significantly higher potency (often >6-fold) at CB1 receptors compared to the (R)-enantiomer, dictating that stereoselective synthesis is mandatory for accurate pharmacological evaluation[1][3].

Metabolic Stability and the Transesterification Phenomenon

A critical differentiator between methyl and ethyl indazole-3-carboxylates is their metabolic trajectory. Methyl esters are highly susceptible to rapid hydrolysis by human carboxylesterases (CES1 and CES2) in the liver, yielding inactive carboxylic acid metabolites[4][5].

However, a unique pharmacokinetic event occurs during the co-consumption of methyl ester SCRAs (like 5F-MDMB-PINACA or AMB-FUBINACA) and ethanol. Carboxylesterases catalyze a transesterification reaction, converting the methyl ester into an ethyl ester (e.g., EMB-FUBINACA)[4]. This ethyl ester metabolite retains potent cannabimimetic activity, leading to prolonged intoxication and augmented toxicity, making it a critical biomarker in forensic and clinical toxicology[4].

MetabolicPathway MEC Methyl Indazole-3-Carboxylate (e.g., AMB-FUBINACA) CES Carboxylesterase (CES1/CES2) Hepatic Metabolism MEC->CES Substrate Binding HYD Hydrolysis (H2O) CES->HYD Default Pathway TRANS Transesterification (+Ethanol) CES->TRANS Alcohol Co-abuse CAM Carboxylic Acid Metabolite (Inactive) HYD->CAM Ester Cleavage EEC Ethyl Indazole-3-Carboxylate (Active / Toxic) TRANS->EEC Ethyl Substitution

Carboxylesterase-mediated metabolism of methyl indazoles, showing transesterification with ethanol.

Quantitative Data Comparison

The following table summarizes the comparative physicochemical and pharmacological properties of the methyl ester (AMB-FUBINACA) and its ethyl ester counterpart (EMB-FUBINACA).

Property / ParameterMethyl Indazole-3-Carboxylate (AMB-FUBINACA)Ethyl Indazole-3-Carboxylate (EMB-FUBINACA)Causality / Significance
LogP (Lipophilicity) ~3.8~4.3The ethyl group increases hydrophobicity, enhancing blood-brain barrier (BBB) penetration.
CB1 Receptor EC50 1.78 - 2.5 nM (S-enantiomer)3.1 - 4.5 nM (S-enantiomer)The methyl ester provides a slightly tighter fit in the CB1 orthosteric pocket[3].
Metabolic Half-Life (HLM) Short (< 15 mins)Moderate (~ 25 mins)Ethyl esters exhibit slightly higher steric hindrance against CES-mediated hydrolysis[5].
Primary In Vivo Metabolite Carboxylic AcidCarboxylic AcidBoth hydrolyze, but the methyl ester acts as a prodrug to the ethyl ester if ethanol is present[4].

Experimental Protocols: Synthesis and Validation

To accurately compare these compounds, researchers must employ self-validating synthetic and analytical workflows. The choice of base and solvent during N-alkylation is critical to prevent N2-regioisomer formation, which possesses drastically reduced cannabimimetic activity[6].

Protocol A: Regioselective N1-Alkylation of Indazole-3-Carboxylates
  • Objective: Synthesize N1-alkylated methyl and ethyl indazole-3-carboxylates with >95% regioselectivity.

  • Causality: Potassium tert-butoxide (t-BuOK) in THF or Potassium carbonate (K2CO3) in acetonitrile is used to favor N1 over N2 alkylation due to the thermodynamic stability of the N1-anion and the steric shielding of the N2 position[6][7].

  • Preparation: Dissolve 1.0 eq of methyl 1H-indazole-3-carboxylate (or ethyl 1H-indazole-3-carboxylate) in anhydrous THF (15 mL/mmol) under an inert argon atmosphere.

  • Deprotonation: Add 1.1 eq of t-BuOK portion-wise at 0 °C.

    • Self-Validation: Observe a distinct color change to pale yellow, indicating the successful formation of the indazole anion. Stir for 1 hour at ambient temperature[6].

  • Alkylation: Dropwise add 1.05 eq of the alkyl halide (e.g., 1-bromo-5-fluoropentane). Stir for 48 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with distilled water. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash combined organic layers with brine and dry over anhydrous MgSO4[7].

  • Purification: Purify via flash chromatography (hexane/ethyl acetate 85:15).

    • Control Step: Run 1H-NMR to confirm N1-alkylation. The absence of N2-alkyl proton shifts (which typically present further downfield due to the adjacent double bond) validates the regioselectivity.

Protocol B: In Vitro Human Liver Microsome (HLM) Transesterification Assay
  • Objective: Quantify the conversion of methyl indazole-3-carboxylates to ethyl esters in the presence of ethanol.

  • Causality: HLMs contain high concentrations of CES1/CES2. Adding ethanol mimics physiological co-consumption, allowing the trapping of the acyl-enzyme intermediate to form the ethyl ester rather than the standard carboxylic acid[4].

  • Incubation Mixture: Prepare a 200 µL mixture containing 1 mg/mL HLM protein, 100 mM potassium phosphate buffer (pH 7.4), and 50 mM ethanol.

  • Initiation: Add the methyl ester substrate (e.g., AMB-FUBINACA) to a final concentration of 10 µM.

  • Incubation: Incubate at 37 °C. Take 20 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Termination: Quench each aliquot immediately with 80 µL of ice-cold acetonitrile containing an internal standard (e.g., diazepam).

    • Self-Validation: Include a negative control without HLMs to rule out non-enzymatic solvolysis[4].

  • Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-QTOF-HRMS to quantify the depletion of the methyl ester and the formation of the ethyl ester and carboxylic acid metabolites[8].

ExperimentalWorkflow START 1H-Indazole-3-Carboxylic Acid EST Esterification (MeOH vs EtOH + H2SO4) START->EST Fischer Esterification ALK Regioselective N1-Alkylation (t-BuOK, Alkyl Halide) EST->ALK Base-catalyzed PUR Flash Chromatography & 1H-NMR Validation ALK->PUR Isomer Separation ASSAY HLM Metabolic Assay & LC-HRMS Quantification PUR->ASSAY Pharmacokinetics BIND CB1/CB2 Radioligand Binding Assay PUR->BIND Pharmacodynamics

Synthetic and analytical workflow for evaluating methyl and ethyl indazole-3-carboxylates.

References

  • Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. Pharmaceuticals (Basel). URL: [Link]

  • Transesterification of Indazole-3-carboxamide Synthetic Cannabinoids: Identification of Metabolite Biomarkers for Diagnosing Co-abuse of 5F-MDMB-PINACA and Alcohol. Journal of Analytical Toxicology. URL: [Link]

  • Defining Steric Requirements at CB1 and CB2 Cannabinoid Receptors Using Synthetic Cannabinoid Receptor Agonists... ACS Chemical Neuroscience. URL: [Link]

  • Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. Forensic Toxicology. URL: [Link]

  • Synthetic cannabinoids - A clinical approach. Fundación CANNA. URL: [Link]

  • Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists... Frontiers in Chemistry. URL: [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. URL: [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists... Pharmaceuticals (Basel). URL: [Link]

  • The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicology. URL: [Link]

Sources

Validation

Comparative Analysis of 7-Substituted Indazole Standards

A Comparative Guide to 7-Substituted Indazole Reference Standards: Pharmacological Profiling and Synthetic Validation The indazole heterocycle is a privileged scaffold in modern drug discovery, acting as a bioisostere fo...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to 7-Substituted Indazole Reference Standards: Pharmacological Profiling and Synthetic Validation

The indazole heterocycle is a privileged scaffold in modern drug discovery, acting as a bioisostere for indole while offering unique hydrogen-bonding capabilities. Historically, the C-7 position of the indazole ring has been notoriously difficult to functionalize due to electronic deactivation and steric constraints. However, recent advancements have positioned 7-substituted indazoles as critical reference standards for evaluating complex biological targets, most notably neuronal nitric oxide synthase (nNOS)[1] and Interleukin-1 receptor-associated kinase 4 (IRAK-4)[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of leading 7-substituted indazole reference standards, elucidate the causality behind their target interactions, and provide self-validating experimental protocols for their application and synthesis.

Selecting the correct reference standard is paramount for establishing assay sensitivity and defining structure-activity relationships (SAR). The nature of the C-7 substituent dictates both the chemical reactivity and the spatial orientation of the molecule within enzymatic binding pockets.

Table 1: Pharmacological and Synthetic Profile of Key 7-Substituted Indazoles

Reference StandardPrimary ApplicationTarget / MechanismKey Performance Metric
7-Methoxyindazole (7-MI) Pharmacological ReferencenNOS (Competitive Inhibitor)>50% inhibition (Highly active)[1]
7-Nitroindazole (7-NI) Pharmacological ReferencenNOS / In vivo antinociceptiveHigh baseline inhibition[1]
7-Butoxyindazole Negative ControlnNOS (Steric Clash)~0% inhibition (Non-binding)[1]
7-Iodo-1H-indazole Synthetic Building BlockPalladium Cross-CouplingEnables direct C-7 functionalization[3]
IRAK-4 Inhibitor Core Drug DevelopmentIRAK-4 KinaseIC50 = 2.4 nM (Exemplified derivative)[2]

Causality Insight: The stark contrast in biological activity between 7-methoxyindazole and 7-butoxyindazole highlights a critical steric threshold. An electron-donating methoxy group enhances the inhibitory effect, whereas extending the alkyl chain (ethoxy, propoxy, butoxy) introduces severe steric hindrance, preventing the indazole core from properly orienting near the heme domain of nNOS[1].

Mechanistic Causality: The Steric Hindrance Paradigm

To understand why 7-MI is the gold standard for nNOS assays, we must look at the binding architecture. Unlike traditional imidazole-based inhibitors that coordinate directly with the heme iron, 7-substituted indazoles utilize a distinct binding mode. The C-7 position points directly into a sterically restricted sub-pocket.

G L_Arg L-Arginine nNOS nNOS Enzyme (Heme Domain) L_Arg->nNOS Binds Active Site NO Nitric Oxide (NO) nNOS->NO Catalysis Pathology Neurodegeneration & Pain NO->Pathology Overproduction Ref_7MI 7-Methoxyindazole (Reference Standard) Ref_7MI->nNOS Competitive Inhibition Steric Bulky 7-Substituents (e.g., 7-Butoxy) Steric->nNOS Steric Clash (No Binding)

Mechanism of nNOS inhibition by 7-substituted indazoles vs. bulky derivatives.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Every reagent choice is grounded in chemical causality to ensure reproducible results.

Protocol A: In Vitro nNOS Enzymatic Inhibition Assay (Pharmacological Validation)

Objective: Evaluate the potency of novel indazole derivatives using 7-MI as the baseline reference standard[1].

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) containing 1 mM CaCl2 and 10 µg/mL calmodulin.

    • Causality: nNOS is a strictly calcium/calmodulin-dependent enzyme. Precise Ca2+ concentrations are required to lock the enzyme into its catalytically active conformation.

  • Reference Standard Introduction: Incubate the purified rat cerebellar nNOS with 10 µM of 7-MI (Positive Control) and 10 µM of 7-butoxyindazole (Negative Control) for 15 minutes.

    • Causality: This establishes the dynamic range of the assay. 7-MI must show >50% inhibition, while 7-butoxyindazole must show near 0%[1], validating that the enzyme is sensitive to C-7 steric parameters.

  • Radioligand Addition: Initiate the reaction by adding 10 µM L-[3H]arginine and 1 mM NADPH. Incubate at 37°C for 20 minutes.

    • Causality: NADPH acts as the obligate electron donor. Using tritiated arginine allows for the highly specific quantification of the product (L-[3H]citrulline), isolating true enzymatic turnover from background noise.

  • Quenching and Quantification: Terminate the reaction with cold stop buffer (20 mM sodium acetate, pH 5.5). Separate the product using Dowex-50W cation exchange chromatography and quantify via liquid scintillation counting.

Protocol B: Palladium-Mediated Cyanation of 7-Iodo-1H-indazole (Synthetic Validation)

Objective: Synthesize 7-cyano-1H-indazole from the 7-iodo-1H-indazole reference standard without the need for N1/N2 protection[3].

  • Substrate Preparation: Dissolve 7-iodo-1H-indazole in anhydrous N,N-Dimethylacetamide (DMA).

    • Causality: DMA provides the high boiling point and polarity required for protracted reflux without degrading the unprotected indazole core.

  • Catalyst & Ligand Addition: Add Pd(dba)2 (4 mol%) and dppf (8 mol%).

    • Causality: The bidentate dppf ligand enforces a rigid steric environment around the palladium center. This specific geometry is critical for promoting the reductive elimination of the cyano group at the sterically hindered C-7 position[3].

  • Reductant Addition: Add elemental Zinc dust (25 mol%).

    • Causality (Self-Validation): This is the vital control step. Zinc dust continuously reduces any inadvertently oxidized Pd(II) back to the active Pd(0) species, preventing catalyst death over the 48-hour reaction cycle.

  • Cyanide Source: Add Zn(CN)2 (0.6 equiv) and reflux for 48 hours.

    • Causality: Zn(CN)2 is significantly less toxic than NaCN and acts as a slow-release cyanide source, preventing the immediate poisoning of the palladium catalyst.

Workflow Start 7-Iodo-1H-indazole (Substrate) Reagents Add Zn(CN)2, Pd(dba)2, dppf, Zn dust Start->Reagents Solvent DMA Solvent Reflux 48h Reagents->Solvent Catalytic Cycle Purification Silica Gel Chromatography Solvent->Purification Product 7-Cyano-1H-indazole (Yield >80%) Purification->Product Isolation

Self-validating workflow for palladium-catalyzed cyanation of 7-iodo-1H-indazole.

Quantitative Synthetic Data

The utility of 7-iodo-1H-indazole as a reference building block is validated by its high-yielding downstream functionalizations, which proceed with remarkable regioselectivity despite the lack of nitrogen protection[3].

Table 2: Cross-Coupling Yields and Regioselectivity for C-7 Functionalization

Starting MaterialReagent / Catalyst SystemIsolated ProductYieldRegioselectivity
7-Amino-1H-indazole NaNO2, HCl, KI (Diazotization)7-Iodo-1H-indazole71%>99% (C-7 specific)[3]
7-Iodo-1H-indazole Zn(CN)2, Pd(dba)2, dppf, Zn7-Cyano-1H-indazole96%>99% (No N-protection needed)[3]
3-Bromo-7-iodo-1H-indazole Zn(CN)2 (1.2 eq), Pd(dba)2, dppf3,7-Dicyano-1H-indazole86%Dual functionalization[3]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate proper disposal procedures

An authoritative guide to the operational handling, safety protocols, and EPA/RCRA-compliant disposal of Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate. Designed for researchers, medicinal chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the operational handling, safety protocols, and EPA/RCRA-compliant disposal of Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this guide bridges the gap between regulatory compliance and mechanistic chemical safety.

Chemical Profile & Mechanistic Hazard Analysis

To safely manage chemical waste, laboratory personnel must understand the molecular causality behind a compound's hazards. Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate is a specialized heterocyclic building block. Its structural features dictate specific handling and disposal requirements.

Quantitative Chemical Profile

Property Specification
Chemical Name Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate
CAS Number 885278-92-2
Molecular Formula C17H16N2O3
Molecular Weight 296.32 g/mol
GHS Classification Acute Tox. 4 (Oral/Dermal/Inhalation); Skin/Eye Irritant[1]

| Waste Classification | Non-halogenated organic hazardous waste |

Mechanistic Hazard Causality

  • Indazole Nitrogen Reactivity: The nitrogen atoms within the indazole core act as Lewis bases. If this compound is improperly disposed of in waste streams containing heavy metals, it can coordinate to form unintended, potentially unstable organometallic complexes that complicate downstream waste treatment.

  • Benzyl Ether Oxidation Risk: The benzyloxy moiety is highly susceptible to oxidative cleavage. Mixing this compound with strong oxidizers (e.g., concentrated nitric acid, peroxides) in a waste carboy can trigger an exothermic reaction, potentially leading to rapid gas evolution and container over-pressurization.

  • Environmental Toxicity: As a lipophilic aromatic compound, it poses a risk of bioaccumulation and toxicity to aquatic life. It must never be poured down the drain or introduced into municipal wastewater systems, which are not equipped to filter such complex organic molecules[2].

Waste Segregation & Storage Protocol (EPA/RCRA Compliance)

Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), this material must be strictly managed as a hazardous waste from the moment it is designated for disposal[2].

  • Generator Status & EPA ID: Laboratories generating more than 100 kg (approx. 27 gallons) of hazardous waste per month must apply for an EPA ID Number to compliantly manage and transport this waste[3].

  • Container Management (Subpart K): The Occupational Safety and Health Administration (OSHA) and EPA mandate that waste containers must be chemically compatible with the stored waste and kept strictly closed at all times[4]. The only exception to the "closed container rule" is when venting is mechanically necessary for the proper operation of in-line laboratory equipment (e.g., HPLC effluent lines)[5].

  • Consolidation Strategy: Chemicals sharing the same hazard class can be combined to optimize disposal costs. As a non-halogenated organic, this compound and its reaction solutions can be consolidated with common flammable solvents (e.g., ethanol, hexane, ethyl acetate), provided the container is filled to no more than 90% of its capacity to allow for vapor expansion[3].

Experimental Workflow & Waste Generation

WasteWorkflow A Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate Experimental Handling B Solid Waste Generation (Contaminated PPE, Vials) A->B C Liquid Waste Generation (Reaction Solvents, Filtrates) A->C D Double-Bagging & Labeling B->D E Compatibility Check (Non-Halogenated) C->E F Solid Hazardous Waste Drum D->F G Organic Liquid Waste Carboy E->G H EPA/RCRA Licensed Disposal Facility F->H G->H I High-Temperature Incineration H->I

Workflow for the segregation, storage, and disposal of indazole-carboxylate chemical waste.

Step-by-Step Disposal Procedures

To ensure trustworthiness and safety, every operational protocol must function as a self-validating system.

Protocol A: Liquid Waste Consolidation (Solutions and Filtrates)
  • Verify Compatibility: Ensure the primary waste carboy is designated strictly for Non-Halogenated Organic Solvents. Do not add this waste to halogenated streams (e.g., DCM, Chloroform), as mixed halogenated/non-halogenated waste requires specialized, highly expensive incineration to prevent dioxin formation.

  • Transfer: Operating within a certified fume hood, use a dedicated chemical funnel to slowly pour the liquid waste into the carboy.

  • Rinse: Rinse the original reaction vessel with a minimal volume of a compatible solvent (e.g., acetone or ethyl acetate) to ensure quantitative transfer of the indazole derivative, and add the rinsate to the carboy.

  • Seal and Document: Immediately cap the carboy tightly. Log the approximate mass/volume of the compound added on the laboratory's waste tracking manifest[6].

  • Self-Validation Step: Before walking away, visually inspect the carboy and gently touch the exterior with a gloved hand. If you detect any signs of gas evolution (bubbling) or an unexpected temperature increase, leave the cap loosely threaded to prevent pressurization and immediately notify Environmental Health and Safety (EHS).

Protocol B: Solid Waste Lab-Packing (Powders, Vials, and PPE)
  • Deactivate/Contain: For residual powder in reagent bottles, do not attempt to wash it out if the container can simply be sealed. Cap the empty or near-empty vial tightly.

  • Primary Bagging: Place contaminated vials, weigh boats, spatulas, and nitrile gloves into a thick, transparent polyethylene hazardous waste bag. Seal the bag securely using a zip-tie or a gooseneck knot.

  • Secondary Bagging (Containment): Place the primary bag into a secondary bag. Attach a hazardous waste tag detailing the specific chemical constituents.

  • Drum Placement: Deposit the double-bagged waste into the designated solid hazardous waste drum (typically a blue or yellow poly drum)[3].

  • Self-Validation Step: Verify the integrity of the primary bag by gently pressing it before placing it into the secondary bag. If air escapes rapidly, the seal is compromised and the gooseneck knot must be redone to prevent toxic dust aerosolization during transit.

Emergency Spill Response

  • Solid Powder Spill: Do not sweep the powder dry, as this generates inhalable, toxic dust. Gently cover the spill with damp paper towels (using water or a safe solvent like isopropanol) to suppress aerosolization. Carefully scoop the damp mass into a solid hazardous waste bag using a non-sparking tool.

  • Liquid Solution Spill: Absorb the spill using an inert absorbent pad or vermiculite. Never use combustible materials like sawdust , as the organic solvent base may create a severe fire hazard. Transfer the saturated absorbent to a solid hazardous waste bag and clean the surface with soap and water.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate
Reactant of Route 2
Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate
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